Product packaging for Linolenyl alcohol(Cat. No.:CAS No. 506-44-5)

Linolenyl alcohol

Cat. No.: B013389
CAS No.: 506-44-5
M. Wt: 264.4 g/mol
InChI Key: IKYKEVDKGZYRMQ-PDBXOOCHSA-N
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Description

(9Z,12Z,15Z)-octadecatrien-1-ol is a long chain fatty primary alcohol that is octadecanol containing three double bonds located at positions 9, 12 and 15. It has a role as an antibacterial agent.
RN given refers to (Z,Z,Z)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B013389 Linolenyl alcohol CAS No. 506-44-5

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol
Source PubChem
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InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKEVDKGZYRMQ-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880766
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-44-5
Record name Linolenyl alcohol
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Record name Linolenyl alcohol
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Record name 9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-
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Record name (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol
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Record name (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol
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Record name LINOLENYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Linolenyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of linolenyl alcohol, an unsaturated fatty alcohol derived from α-linolenic acid. The information herein is intended to support research, development, and application activities by providing essential data, experimental context, and visual representations of key concepts.

Chemical Identity and Core Properties

This compound, systematically named (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol, is a long-chain polyunsaturated fatty alcohol.[1][2] Its structure, featuring an 18-carbon chain with three cis-configured double bonds and a terminal hydroxyl group, dictates its physical and chemical behavior.[1][3][4] This unsaturation makes it susceptible to oxidation but also provides sites for chemical modification such as hydrogenation and esterification.[4][5]

Due to its long hydrophobic hydrocarbon chain, this compound is characterized as a hydrophobic substance with limited solubility in water but good solubility in organic solvents.[1] It is a colorless to pale yellow liquid at room temperature and exhibits properties typical of fatty alcohols, such as acting as a surfactant and emulsifier.[1][6]

Figure 1: Chemical Identity of this compound main This compound (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol cas CAS: 506-44-5 main->cas formula Formula: C₁₈H₃₂O main->formula mol_wt MW: 264.45 g/mol main->mol_wt appearance Appearance: Colorless to Pale Yellow Liquid main->appearance

Figure 1: Chemical Identity of this compound

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

PropertyValueSource(s)
CAS Number 506-44-5[1][3][7][8]
Molecular Formula C₁₈H₃₂O[1][3][8]
Molecular Weight 264.45 g/mol [3][6][7][9]
Physical State Liquid / Oil[1][3][6]
Appearance Colorless to Pale Yellow[1][6]
Boiling Point 374.2°C at 760 mmHg142°C at 0.4 Torr[10][11]
Density 0.869 g/cm³0.8708 g/cm³ at 25°C[10][11]
Flash Point 126°C[10]
Solubility in Water Limited / Low[1]
Solubility in Organic Solvents Soluble[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are outlines of standard experimental protocols applicable to the characterization of this compound.

Synthesis via Reduction

This compound is commonly produced via the chemical reduction of linolenic acid or its esters.[12]

Figure 2: General Workflow for this compound Synthesis start Start: Linolenic Acid Ester (e.g., Methyl Linolenate) process1 Dissolve in an Aprotic Solvent (e.g., THF, Diethyl Ether) start->process1 process2 Introduce Reducing Agent (e.g., LiAlH₄) process1->process2 process3 Reaction Quenching (e.g., Add water, aq. NaOH) process2->process3 process4 Extraction & Washing (e.g., with Diethyl Ether) process3->process4 end Purification (e.g., Column Chromatography) Yields Pure this compound process4->end Figure 3: Spectroscopic Analysis Workflow cluster_methods Analytical Techniques cluster_info Information Obtained ir IR Spectroscopy ir_info Functional Groups: - Broad O-H stretch (~3300 cm⁻¹) - C-O stretch (~1050 cm⁻¹) - sp² C-H stretch (~3010 cm⁻¹) ir->ir_info nmr NMR Spectroscopy (¹H and ¹³C) nmr_info Carbon-Hydrogen Framework: - Confirms number of C and H environments - Shows signals for alkyl, vinyl, and alcohol-adjacent protons nmr->nmr_info ms Mass Spectrometry ms_info Molecular Weight & Fragmentation: - Molecular Ion Peak (M⁺) at m/z 264 - Fragments from alpha-cleavage and dehydration ms->ms_info structure Structure Elucidation ir_info->structure nmr_info->structure ms_info->structure sample Linolenyl Alcohol Sample sample->ir sample->nmr sample->ms

References

An In-depth Technical Guide to the Synthesis of Linolenyl Alcohol from Alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of linolenyl alcohol from its precursor, alpha-linolenic acid. This compound, a polyunsaturated fatty alcohol, is of increasing interest in various fields, including cosmetics, pharmaceuticals, and material science, owing to its unique chemical properties imparted by the three double bonds in its C18 backbone. This document details the primary synthetic routes, experimental protocols, purification techniques, and analytical characterization methods.

Introduction

This compound ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) is the alcohol derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The conversion of the carboxylic acid moiety of ALA to a primary alcohol group opens up new avenues for chemical modifications and applications. The primary challenge in this synthesis is the selective reduction of the carboxyl group while preserving the integrity of the three cis-double bonds, which are susceptible to isomerization and hydrogenation. This guide focuses on the most effective chemical methods to achieve this transformation with high fidelity.

Synthetic Pathways

The synthesis of this compound from alpha-linolenic acid is typically achieved through two main chemical routes:

  • Direct Reduction of the Carboxylic Acid: This approach involves the use of powerful reducing agents that can directly convert a carboxylic acid to a primary alcohol.

  • Reduction of a Carboxylic Acid Ester: A more common and often higher-yielding method involves a two-step process:

    • Esterification of alpha-linolenic acid to its corresponding ester, typically the methyl ester (methyl linolenate).

    • Reduction of the ester to this compound.

The two-step ester reduction pathway is frequently preferred in both laboratory and industrial settings as esters are generally more amenable to reduction under conditions that are milder and more selective than those required for direct carboxylic acid reduction. This can lead to fewer side reactions and higher purity of the final product.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Direct Reduction of Alpha-Linolenic Acid with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2] Due to its high reactivity, this procedure must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Reaction Scheme:

Materials and Reagents:

  • Alpha-linolenic acid (high purity)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is assembled. The system is flushed with inert gas.

  • Reagent Preparation: A suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Addition of Alpha-Linolenic Acid: A solution of alpha-linolenic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.[3]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a dilute acid solution (e.g., 10% H₂SO₄). Caution: This step is highly exothermic and releases hydrogen gas; it must be performed slowly and in a well-ventilated fume hood.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Method 2: Two-Step Synthesis via Methyl Linolenate

This method involves the esterification of alpha-linolenic acid to methyl linolenate, followed by its reduction.

Reaction Scheme:

Materials and Reagents:

  • Alpha-linolenic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acid catalysts

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of alpha-linolenic acid in an excess of methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) is added.

  • The mixture is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl linolenate.

The reduction of the methyl ester can be achieved using LiAlH₄ as described in Method 1, or through catalytic hydrogenation, which is often preferred for larger-scale synthesis.

Catalytic Hydrogenation:

This method employs a catalyst that selectively hydrogenates the ester group over the carbon-carbon double bonds.[4]

Reaction Scheme:

Materials and Reagents:

  • Methyl linolenate

  • Hydrogen gas

  • Catalyst (e.g., copper chromite, or promoted ruthenium-tin catalysts on alumina support)[4]

  • High-pressure reactor (autoclave)

  • Solvent (e.g., ethanol or dioxane)

Procedure:

  • The methyl linolenate, solvent, and catalyst are loaded into a high-pressure autoclave.

  • The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 20-30 MPa).[4]

  • The mixture is heated to the reaction temperature (e.g., 250-300 °C) with vigorous stirring.[4]

  • The reaction is monitored by the uptake of hydrogen.

  • After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent and co-product (methanol) are removed by distillation to yield crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials, byproducts from side reactions (e.g., saturated or isomerized alcohols), and residual catalyst. Purification is crucial to obtain a high-purity product.

Common Purification Techniques:

  • Distillation: Vacuum distillation can be used to separate this compound from less volatile impurities. However, care must be taken to avoid high temperatures that could cause degradation.

  • Crystallization: For mixtures containing saturated fatty alcohols, fractional crystallization at low temperatures can be employed. The saturated alcohols, having higher melting points, will crystallize out from a suitable solvent (e.g., nitropropane), leaving the unsaturated this compound in the filtrate.[5]

  • Chromatography: Column chromatography on silica gel is an effective method for laboratory-scale purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes typical data reported for the reduction of unsaturated fatty acids and their esters.

ParameterDirect Reduction (LiAlH₄)Catalytic Hydrogenation of Ester
Typical Yield 60-85%85-95%
Purity (before purification) Moderate to HighHigh
Key Reaction Conditions Anhydrous, inert atmosphere, 0°C to refluxHigh pressure (20-30 MPa), high temp (250-300°C)
Selectivity for C=O vs C=C HighDependent on catalyst and conditions
Main Byproducts Aluminum saltsSaturated alcohols, trans-isomers, ethers

Note: The data presented are typical ranges for the reduction of unsaturated fatty acids/esters and may vary for the specific synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of fatty alcohols and identifying any byproducts. The sample is often derivatized (e.g., silylated) to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[6][7] The spectra will confirm the presence of the primary alcohol group (-CH₂OH), the characteristic signals of the olefinic protons (-CH=CH-), and the overall carbon backbone structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the conversion by showing the disappearance of the carboxylic acid or ester carbonyl peak (around 1700-1740 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹).

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis ALA Alpha-Linolenic Acid Esterification Esterification (Methanol, H⁺) ALA->Esterification Step 1 MethylLinolenate Methyl Linolenate Esterification->MethylLinolenate Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) MethylLinolenate->Reduction Step 2 CrudeProduct Crude this compound Reduction->CrudeProduct Purification Purification (e.g., Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis Analytical Characterization (GC-MS, NMR, FTIR) PureProduct->Analysis

Caption: Workflow for the two-step synthesis of this compound.

Reduction_Mechanism CarboxylicAcid Alpha-Linolenic Acid (R-COOH) Deprotonation Deprotonation CarboxylicAcid->Deprotonation LiAlH4 LiAlH₄ (Hydride Source) LiAlH4->Deprotonation Carboxylate Carboxylate Intermediate (R-COO⁻Li⁺) Deprotonation->Carboxylate HydrideAddition1 First Hydride Addition Carboxylate->HydrideAddition1 Aldehyde Aldehyde Intermediate (R-CHO) HydrideAddition1->Aldehyde HydrideAddition2 Second Hydride Addition Aldehyde->HydrideAddition2 Alkoxide Alkoxide Intermediate (R-CH₂O⁻) HydrideAddition2->Alkoxide Workup Aqueous Workup (H₃O⁺) Alkoxide->Workup FinalProduct This compound (R-CH₂OH) Workup->FinalProduct

Caption: Simplified mechanism for LiAlH₄ reduction of a carboxylic acid.

References

Linolenyl Alcohol: A Technical Guide to its Biological Roles and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, a polyunsaturated C18 fatty alcohol, is emerging as a bioactive compound with significant potential in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, natural origins, and underlying mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is a long-chain primary fatty alcohol characterized by three double bonds.[1] Its structure is analogous to the essential omega-3 fatty acid, alpha-linolenic acid. Found in various plant sources, this compound has garnered scientific interest due to its notable biological activities, including antibacterial and antioxidant effects.[1][2] This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research and development.

Biological Role of this compound

Current research has primarily focused on two key biological activities of this compound: its antibacterial and antioxidant properties. There is also growing interest in its potential anti-inflammatory effects, largely inferred from the activities of structurally related compounds.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[3] In vitro studies have shown that it can effectively inhibit the growth of various bacterial species.

Table 1: Antibacterial Activity of this compound

BacteriumActivityReference
Streptococcus mutansGrowth inhibition[4]
Gram-positive bacteriaGeneral growth inhibition[3]

Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a broader spectrum of pathogenic bacteria.

Antioxidant Activity

This compound exhibits significant antioxidant potential, attributed to its ability to scavenge free radicals. In vitro studies on this compound isolated from Cayratia trifolia have demonstrated dose-dependent free radical scavenging activity.[2][5]

Table 2: In Vitro Antioxidant Activity of this compound from Cayratia trifolia

AssayIC₅₀ (µg/mL)
DPPH Scavenging Activity19.84 ± 0.23
Nitric Oxide Scavenging Activity20.37 ± 0.13
Hydroxyl Radical Scavenging ActivityNot specified as IC₅₀

Data extracted from a study on this compound isolated from Cayratia trifolia.[1]

Potential Anti-inflammatory Mechanisms

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, evidence from structurally similar compounds, such as linoleic acid and alpha-linolenic acid, suggests a plausible mechanism involving the modulation of eicosanoid synthesis. Eicosanoids, including prostaglandins and leukotrienes, are key mediators of inflammation and are synthesized from fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of pro-inflammatory eicosanoids.

Proposed Anti-Inflammatory Signaling Pathway of this compound Linolenyl_Alcohol This compound COX_Enzymes Cyclooxygenase (COX) Enzymes Linolenyl_Alcohol->COX_Enzymes Inhibition (Hypothesized) LOX_Enzymes Lipoxygenase (LOX) Enzymes Linolenyl_Alcohol->LOX_Enzymes Inhibition (Hypothesized) NFkB NF-κB Pathway Linolenyl_Alcohol->NFkB Inhibition (Hypothesized) MAPK MAPK Pathway Linolenyl_Alcohol->MAPK Inhibition (Hypothesized) Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Synthesis Leukotrienes Pro-inflammatory Leukotrienes LOX_Enzymes->Leukotrienes Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion Leukotrienes->Inflammation Promotion NFkB->COX_Enzymes Upregulation NFkB->Inflammation Promotion MAPK->COX_Enzymes Upregulation MAPK->Inflammation Promotion

Figure 1: Proposed Anti-Inflammatory Signaling Pathway of this compound.

Natural Sources of this compound

This compound is found in the essential oils and extracts of several plants. The concentration of this compound can vary depending on the plant species, geographical location, and extraction method.

Table 3: Natural Sources of this compound

Plant SpeciesPart of PlantReference
Cayratia trifoliaLeaves[2][5]
Osmanthus fragransFlowers (absolute)[6][7]
Bidens aureaNot specified

In Osmanthus fragrans absolute, linolenic acid, the precursor to this compound, can be found in concentrations of 15-20%.[6]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

The following is a generalized protocol for the extraction and purification of this compound from plant sources like Cayratia trifolia leaves, based on standard phytochemical methods.

  • Preparation of Plant Material: Freshly collected plant leaves are washed, shade-dried, and pulverized into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to maceration with ethanol (95%) for 72 hours at room temperature with occasional shaking. The process is repeated three times.[8]

  • Filtration and Concentration: The ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The crude extract or a specific fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a methanol-water gradient.[1][9][10][11]

Experimental Workflow for this compound Extraction and Purification Plant_Material Dried, Powdered Plant Material Solvent_Extraction Ethanol Maceration Plant_Material->Solvent_Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporator) Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC Fraction_Collection->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Figure 2: General Experimental Workflow for Extraction and Purification.

Characterization of this compound

The purified this compound is characterized using spectroscopic techniques to confirm its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity and molecular weight of the compound. A typical GC-MS protocol for fatty alcohols involves using a capillary column (e.g., DB-5) with a temperature gradient program. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (264.4 g/mol ).[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed structure, including the positions and stereochemistry of the double bonds. The 1H NMR spectrum of (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol will show characteristic signals for the terminal methyl group, methylene groups, olefinic protons, and the methylene group adjacent to the hydroxyl group.[16]

Biosynthesis of Fatty Alcohols

The biosynthesis of primary fatty alcohols in plants and microorganisms typically involves the reduction of fatty acyl-CoAs or fatty acyl-ACPs. This process is catalyzed by fatty acyl-CoA or fatty acyl-ACP reductases.

Biosynthesis of Fatty Alcohols cluster_0 Precursor cluster_1 Intermediate cluster_2 Product Fatty_Acyl_CoA Fatty Acyl-CoA / Acyl-ACP (e.g., Linolenoyl-CoA) Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Reduction FAR Fatty Acyl-CoA/ACP Reductase (FAR) Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Aldehyde->Fatty_Alcohol Reduction

References

Unraveling the Antimicrobial Action of Linolenyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, a polyunsaturated fatty alcohol, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1][2] While comprehensive research into its precise mechanism of action is an emerging field, current evidence, complemented by studies on structurally similar long-chain unsaturated fatty acids and alcohols, points towards a multi-faceted process primarily centered on the disruption of bacterial cell membrane integrity and potential interference with cellular metabolic processes. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, supported by quantitative data where available, detailed experimental protocols for key investigative assays, and visual representations of the core concepts and workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound ((9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol), a naturally derived polyunsaturated alcohol, has been identified as a promising antimicrobial compound.[1][3] Its activity is particularly pronounced against Gram-positive organisms, including the oral pathogen Streptococcus mutans.[1] This guide synthesizes the current understanding and outlines the probable antimicrobial mechanisms of this compound, providing a foundational resource for further research and development.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is likely not attributable to a single mode of action but rather a cascade of events initiated at the bacterial cell surface. The primary hypothesized mechanisms are detailed below.

Disruption of Bacterial Cell Membrane Integrity

The most cited mechanism for long-chain unsaturated alcohols and fatty acids is the perturbation of the bacterial cell membrane.[4][5] The amphipathic nature of this compound allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's structural integrity and fluidity, leading to several detrimental consequences for the bacterium:

  • Increased Membrane Permeability: The integration of this compound molecules can create pores or channels in the membrane, leading to an uncontrolled efflux of intracellular components such as ions, metabolites, and nucleic acids.[5][6]

  • Loss of Membrane Potential: The disruption of the membrane's structure can dissipate the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes.[7]

  • Inhibition of Membrane-Bound Enzymes: Many vital enzymes are embedded within the cell membrane. Alterations in the lipid environment can inhibit the function of these enzymes, disrupting key metabolic pathways.[8][9]

Induction of Oxidative Stress

While direct evidence for this compound-induced oxidative stress is limited, it is a known mechanism for other antimicrobial lipids.[10] The presence of double bonds in this compound could potentially be susceptible to autooxidation, which may contribute to the generation of reactive oxygen species (ROS) within the bacterial cell.[3] An excess of ROS can lead to damage of DNA, proteins, and lipids, ultimately contributing to cell death.

Inhibition of Cellular Enzymes and Metabolic Pathways

Beyond its effects on the cell membrane, this compound may also interfere with intracellular processes. It has been proposed that α-linolenic acid, the corresponding fatty acid, may inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis.[5] It is plausible that this compound could exert similar inhibitory effects on this or other key metabolic enzymes.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating infections due to their protective extracellular matrix. Some long-chain fatty alcohols have been shown to attenuate biofilm formation.[11] While specific studies on this compound's effect on biofilms are not yet prevalent, this represents a critical area for future investigation. The disruption of the cell membrane, a key element in biofilm attachment and maturation, suggests a potential role for this compound in biofilm inhibition.

Quantitative Data

Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. The following table summarizes the known information and includes data from a closely related compound for comparative purposes.

CompoundMicroorganismTest TypeConcentration/ValueReference
This compoundGram-positive bacteriaGrowth InhibitionEffective[2]
This compoundStreptococcus mutans BHTGrowth InhibitionEffective[1]
Linalyl alcoholBrochothrix thermosphactaMIC3 mL/L[12]

Note: Linalyl alcohol is a monoterpene alcohol and is structurally different from this compound. This data is included to provide a general reference for the antimicrobial concentrations of fatty alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the antimicrobial mechanism of action of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: A culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Assessment of Cell Membrane Integrity

Several assays can be employed to evaluate the effect of a compound on bacterial membrane integrity.

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

  • Bacterial Suspension: A mid-log phase bacterial culture is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: The bacterial suspension is treated with various concentrations of this compound for a defined period.

  • Staining: Propidium iodide is added to the suspension and incubated in the dark.

  • Analysis: The fluorescence of the suspension is measured using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates an increase in membrane permeability.[13][14]

Damage to the cell membrane results in the leakage of intracellular materials such as nucleic acids.

  • Treatment: A bacterial suspension is treated with this compound.

  • Centrifugation: The suspension is centrifuged to pellet the bacterial cells.

  • Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer to quantify the amount of released nucleic acids.[6]

Measurement of Reactive Oxygen Species (ROS)

The production of intracellular ROS can be detected using fluorescent probes.

  • Bacterial Culture: A bacterial culture is grown to the desired phase.

  • Loading with Probe: The cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: The loaded cells are then exposed to this compound.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[15][16][17]

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the amount of biofilm produced by bacteria.

  • Biofilm Growth: A diluted bacterial culture is added to the wells of a 96-well plate and incubated to allow for biofilm formation in the presence of sub-MIC concentrations of this compound.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

  • Solubilization: After washing away the excess stain, the crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured at a wavelength of approximately 570-590 nm. The absorbance is proportional to the amount of biofilm.[18][19][20][21]

Visualizations

Signaling Pathways and Logical Relationships

antimicrobial_mechanism cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Effects This compound This compound Membrane Intercalation Membrane Intercalation This compound->Membrane Intercalation ROS Production (Putative) ROS Production (Putative) This compound->ROS Production (Putative) Enzyme Inhibition (Putative) Enzyme Inhibition (Putative) This compound->Enzyme Inhibition (Putative) Increased Permeability Increased Permeability Membrane Intercalation->Increased Permeability Loss of Membrane Potential Loss of Membrane Potential Membrane Intercalation->Loss of Membrane Potential Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Bacterial Cell Death Bacterial Cell Death Leakage of Intracellular Components->Bacterial Cell Death Impaired Cellular Respiration Impaired Cellular Respiration Loss of Membrane Potential->Impaired Cellular Respiration Impaired Cellular Respiration->Bacterial Cell Death Oxidative Damage Oxidative Damage ROS Production (Putative)->Oxidative Damage Oxidative Damage->Bacterial Cell Death Metabolic Disruption Metabolic Disruption Enzyme Inhibition (Putative)->Metabolic Disruption Metabolic Disruption->Bacterial Cell Death

Caption: Hypothesized antimicrobial mechanism of this compound.

Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_membrane Membrane Integrity Assay (PI Uptake) cluster_ros ROS Detection Assay (DCFH-DA) cluster_biofilm Biofilm Quantification (Crystal Violet) A1 Prepare Bacterial Inoculum A2 Serial Dilution of this compound A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate A3->A4 A5 Observe for Growth Inhibition A4->A5 B1 Treat Bacteria with this compound B2 Add Propidium Iodide B1->B2 B3 Incubate in Dark B2->B3 B4 Measure Fluorescence B3->B4 C1 Load Bacteria with DCFH-DA C2 Treat with this compound C1->C2 C3 Measure Fluorescence Over Time C2->C3 D1 Grow Biofilm with this compound D2 Wash to Remove Planktonic Cells D1->D2 D3 Stain with Crystal Violet D2->D3 D4 Solubilize Stain D3->D4 D5 Measure Absorbance D4->D5

Caption: Workflow for key antimicrobial assessment experiments.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new antimicrobial agents. The primary mechanism of its action is likely centered on the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways. However, further research is imperative to fully elucidate its complete mechanism of action.

Future studies should focus on:

  • Quantitative analysis of membrane permeabilization and depolarization caused by this compound.

  • Direct measurement of ROS production in bacteria treated with this compound.

  • Identification of specific intracellular enzyme targets through proteomic and transcriptomic approaches.

  • Comprehensive evaluation of its anti-biofilm capabilities against a range of clinically relevant pathogens.

  • In vivo studies to assess its efficacy and safety in animal models.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising compound into a clinically viable therapeutic.

References

In Vitro Antibacterial Spectrum of Linolenyl Alcohol Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl alcohol, a polyunsaturated fatty alcohol, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the current understanding of its in vitro antibacterial spectrum, methodologies for its evaluation, and insights into its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Data Presentation: Antibacterial Activity

The quantitative data on the antibacterial efficacy of this compound against specific Gram-positive bacteria is limited in publicly available literature. However, studies on related compounds such as linolenic acid and linalool provide valuable insights into the potential spectrum and potency. The following table summarizes available data and indicates where information for this compound is currently unavailable.

Bacterial SpeciesCompoundMIC (µg/mL)MBC (µg/mL)Reference Strain(s)
Staphylococcus aureus Linolenic Acid600 - 15601024ATCC 25923, NCTC50581
This compoundData Not AvailableData Not Available
Streptococcus mutans This compoundEffective Inhibition (Concentration not specified)Data Not AvailableBHT
Streptococcus pyogenes This compoundData Not AvailableData Not Available
Enterococcus faecalis This compoundData Not AvailableData Not Available
Bacillus subtilis This compoundData Not AvailableData Not Available

Note: The data for linolenic acid against Staphylococcus aureus is provided as a proxy to illustrate the potential range of activity for unsaturated fatty compounds.[2] It is crucial to conduct specific studies to determine the precise MIC and MBC values for this compound against a broad panel of Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound

Given the hydrophobic nature of this compound, standard broth microdilution methods require modification to ensure proper dispersion of the compound in the aqueous culture medium.

Materials:

  • This compound (pure)

  • Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin sodium salt solution (viability indicator)

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not exceed 1% (v/v) to avoid solvent-induced bacterial growth inhibition. A solvent toxicity control must be included.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive (broth and inoculum) and negative (broth only) control wells.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability indicator like resazurin.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare this compound Stock Solution (in DMSO/Ethanol) C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Plate aliquots from wells with no visible growth onto agar F->G H Incubate at 37°C for 24h G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action of this compound

G cluster_cell Gram-Positive Bacterium CellWall Cell Wall (Peptidoglycan) CellMembrane Cell Membrane Cytoplasm Cytoplasm (DNA, Ribosomes, Enzymes) CellMembrane->Cytoplasm Increased Permeability Leakage Leakage Cytoplasm->Leakage Leakage of intracellular components (Ions, ATP, Nucleic Acids, Proteins) LinolenylAlcohol This compound LinolenylAlcohol->CellMembrane Disruption of membrane integrity CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antibacterial action.

Mechanism of Action

While specific signaling pathways affected by this compound in Gram-positive bacteria have not been fully elucidated, the primary mechanism of action for similar long-chain unsaturated alcohols and fatty acids is believed to be the disruption of the bacterial cell membrane.[3]

The proposed mechanism involves the insertion of the hydrophobic carbon chain of this compound into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to:

  • Increased Membrane Permeability: The compromised membrane becomes more permeable, allowing for the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.

  • Inhibition of Membrane-Bound Enzymes: The alteration of the membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like respiration and cell wall synthesis.

  • Disruption of Cellular Respiration: By interfering with the electron transport chain located in the cell membrane, this compound may inhibit cellular respiration, leading to a depletion of cellular energy.

The culmination of these effects leads to the cessation of metabolic activity and ultimately, bacterial cell death.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel antibacterial agents against Gram-positive pathogens. Its demonstrated efficacy against organisms like Streptococcus mutans warrants further investigation.[1] Future research should focus on:

  • Quantitative Analysis: Determining the MIC and MBC values of this compound against a comprehensive panel of clinically relevant Gram-positive bacteria, including antibiotic-resistant strains like MRSA and VRE.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in bacterial cells.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

A thorough understanding of the antibacterial properties of this compound will be instrumental in harnessing its potential for therapeutic applications.

References

Investigating the Anti-inflammatory Potential of Linolenyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, an unsaturated fatty alcohol, is emerging as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory potential, drawing upon data from closely related linolenic acid derivatives to infer its mechanisms of action. This document details the inhibitory effects on key inflammatory enzymes, modulation of critical signaling pathways, and standardized experimental protocols for in vitro evaluation. The presented data and methodologies aim to equip researchers with the necessary information to further investigate this compound as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Unsaturated fatty acids and their derivatives have garnered significant attention for their immunomodulatory properties. This compound, a long-chain unsaturated fatty alcohol, is structurally related to alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), both of which have demonstrated anti-inflammatory effects. This guide explores the anti-inflammatory potential of this compound, leveraging existing data on related compounds to elucidate its putative mechanisms of action.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is likely multifaceted, targeting key enzymatic and signaling pathways involved in the inflammatory cascade. Based on studies of structurally similar compounds, the primary mechanisms are believed to be:

  • Inhibition of Eicosanoid Synthesis: this compound is hypothesized to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

  • Modulation of Inflammatory Signaling Pathways: It is proposed that this compound can interfere with key intracellular signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Data Presentation: In Vitro Inhibitory Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of closely related and structurally similar compounds against key inflammatory enzymes. This data provides a strong rationale for investigating this compound's efficacy.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by a Related Compound

CompoundTarget EnzymeIC50 (µM)Source
Linoleyl Hydroxamic AcidCOX-160[1][2]
Linoleyl Hydroxamic AcidCOX-260[1][2]

Table 2: Inhibition of Lipoxygenase (LOX) Enzymes by a Related Compound

CompoundTarget EnzymeIC50 (µM)Source
Linoleyl Hydroxamic Acid5-Lipoxygenase (h5-LO)7[1][2]
Linoleyl Hydroxamic Acid12-Lipoxygenase (12-LO)0.6[1][2]
Linoleyl Hydroxamic Acid15-Lipoxygenase (15-LO)0.02[1][2]

Table 3: Effects of Alpha-Linolenic Acid (ALA) on Pro-inflammatory Cytokine Production

CompoundCell TypeStimulantCytokine InhibitedEffectSource
Alpha-Linolenic AcidHuman THP-1 MacrophagesLPSIL-1β, IL-6, TNF-αReduction in production[3][4]
Alpha-Linolenic AcidRat Colonic TissueDSS/TNBSIL-6, TNF-αDown-regulation of mRNA[5]

Signaling Pathway Modulation

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound, similar to alpha-linolenic acid, can inhibit NF-κB activation.[6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Linolenyl_Alcohol_Cytoplasm This compound Linolenyl_Alcohol_Cytoplasm->IKK Inhibition DNA DNA (Promoter Region) NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Linolenyl_Alcohol_MAPK This compound Linolenyl_Alcohol_MAPK->MAPK Inhibition of Phosphorylation Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Experimental_Workflow cluster_invitro In Vitro Anti-inflammatory Screening Enzyme_Assays Enzymatic Assays (COX-1, COX-2, 5-LOX) IC50 Determine IC50 Values Enzyme_Assays->IC50 Cell_Based_Assays Cell-Based Assays (RAW 264.7 Macrophages) Cytokine_Measurement Measure Cytokine Production (TNF-α, IL-6) Cell_Based_Assays->Cytokine_Measurement Mechanism_Investigation Investigate Mechanism of Action IC50->Mechanism_Investigation Cytokine_Measurement->Mechanism_Investigation Signaling_Assays Signaling Pathway Assays (NF-κB, MAPK) Mechanism_Investigation->Signaling_Assays Conclusion Evaluate Anti-inflammatory Potential of this compound Signaling_Assays->Conclusion

References

The Solubility of Linolenyl Alcohol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of linolenyl alcohol, a C18 unsaturated fatty alcohol, in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various fields, including pharmaceutical formulations, cosmetic preparations, and biochemical research. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Core Topic: Solubility of this compound

This compound ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) is a long-chain unsaturated fatty alcohol derived from alpha-linolenic acid. Its long hydrocarbon tail renders it hydrophobic, leading to limited solubility in water but generally good solubility in organic solvents. The presence of three double bonds in its structure influences its physical properties, including its solubility profile, compared to its saturated and less unsaturated counterparts.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in published literature. However, data for structurally similar C18 unsaturated fatty alcohols, such as oleyl alcohol (one double bond) and linoleyl alcohol (two double bonds), provide valuable estimations. The increasing number of double bonds in this compound may slightly increase its polarity compared to oleyl alcohol, potentially influencing its solubility in polar organic solvents.

SolventThis compound (C18:3)Linoleyl Alcohol (C18:2)Oleyl Alcohol (C18:1)
Ethanol Data not available~10 mg/mL[1]Soluble/Miscible[2][3][4], ~30 mg/mL[5]
Methanol Data not availableData not availableGood solubility[4]
Acetone Data not availableData not availableData not available
Dimethyl Sulfoxide (DMSO) ~40 mg/mL (in mother liquor)~10 mg/mL[1]~30 mg/mL[5]
Chloroform Data not availableData not availableGood solubility[4]
Ethyl Acetate Data not availableData not availableData not available
Dimethylformamide (DMF) Data not available~15 mg/mL[1]~30 mg/mL[5]
Ether Data not availableData not availableSoluble/Miscible[2][3][4]

Note: The solubility value for this compound in DMSO is derived from a protocol for preparing a concentrated stock solution for in vivo studies and represents a level of solubility achievable, though not necessarily the saturation point. The terms "soluble" and "miscible" are qualitative descriptors found in the cited literature.

Experimental Protocols for Solubility Determination

A definitive determination of this compound's solubility in various organic solvents requires experimental investigation. The following protocols outline established methods for determining the solubility of a liquid lipid, such as this compound, in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has completely separated, forming a distinct layer or droplets.

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a calibrated pipette, ensuring no undissolved solute is transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, weigh the container with the remaining this compound residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

  • Calculation of Solubility:

    • Solubility (in g/100 mL or mg/mL) is calculated by dividing the mass of the dissolved this compound by the volume of the supernatant collected.

Analytical Quantification Method (HPLC/GC)

This method offers higher precision and is suitable for lower solubility ranges. It involves quantifying the concentration of the solute in a saturated solution using chromatographic techniques.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen solvent.

  • Sample Preparation for Analysis:

    • After phase separation, carefully withdraw a precise volume of the saturated supernatant.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

  • Instrumental Analysis:

    • For High-Performance Liquid Chromatography (HPLC):

      • An HPLC system equipped with a suitable detector (e.g., UV-Vis, Refractive Index, or Evaporative Light Scattering Detector - ELSD) is used.

      • A reversed-phase column (e.g., C18) is typically employed.

      • A standard curve is generated by injecting known concentrations of this compound to correlate peak area with concentration.

      • The diluted sample is injected, and the concentration of this compound is determined from the standard curve.

    • For Gas Chromatography (GC):

      • A GC system with a Flame Ionization Detector (FID) is commonly used for fatty alcohol analysis.

      • Derivatization of the alcohol group (e.g., silylation) may be necessary to improve volatility and peak shape.

      • A standard curve is prepared using derivatized this compound standards.

      • The derivatized sample is injected, and the concentration is quantified against the standard curve.

  • Calculation of Solubility:

    • The solubility is calculated from the determined concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the analytical quantification method.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analytical Quantification cluster_calculation Solubility Calculation prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 prep3 Allow phases to separate prep2->prep3 sample1 Withdraw clear supernatant prep3->sample1 sample2 Dilute sample to known concentration sample1->sample2 analysis2 Analyze sample via HPLC or GC sample2->analysis2 analysis1 Prepare standard curve with known concentrations analysis1->analysis2 analysis3 Determine concentration from standard curve analysis2->analysis3 calc1 Calculate solubility considering dilution factor analysis3->calc1

Caption: Workflow for determining this compound solubility.

References

Characterization of Linolenyl Alcohol: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of linolenyl alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for confirming the structure, purity, and identity of this long-chain unsaturated fatty alcohol.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.34Multiplet6HOlefinic protons (-CH=CH-)
~3.64Triplet2HMethylene protons adjacent to hydroxyl group (-CH₂-OH)
~2.81Multiplet4HBis-allylic protons (=CH-CH₂-CH=)
~2.05Multiplet4HAllylic protons (-CH₂-CH=)
~1.57Multiplet2HMethylene protons β to hydroxyl group (-CH₂-CH₂OH)
~1.25-1.40Multiplet8HMethylene protons in the alkyl chain (-(CH₂)₄-)
~0.97Triplet3HTerminal methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum distinguishes the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~127-132Olefinic carbons (-CH=CH-)
~62Carbon adjacent to hydroxyl group (-CH₂-OH)
~32Methylene carbon β to hydroxyl group (-CH₂-CH₂OH)
~29-30Methylene carbons in the alkyl chain
~25Bis-allylic carbons (=CH-CH₂-CH=)
~20Allylic carbons (-CH₂-CH=)
~14Terminal methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (hydroxyl group)
~3010Medium=C-H stretch (alkene)
~2925StrongC-H stretch (alkane, asymmetric)
~2855StrongC-H stretch (alkane, symmetric)
~1655WeakC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~1050StrongC-O stretch (primary alcohol)
~722Medium=C-H bend (cis-alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₈H₃₂O, with a molecular weight of 264.45 g/mol .

m/zRelative IntensityAssignment
264.2LowMolecular ion [M]⁺
246Moderate[M-H₂O]⁺ (Loss of water)
67HighC₅H₇⁺ fragment
81HighC₆H₉⁺ fragment
95HighC₇H₁₁⁺ fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of this compound directly onto the ATR crystal or between two salt plates (NaCl or KBr).

FTIR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.

Electron Ionization (EI) MS Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Inlet System: Direct infusion or via Gas Chromatography (GC).

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat Neat Liquid/ Thin Film Sample->Neat Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Neat->FTIR MS Mass Spectrometer (EI) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Linolenyl Alcohol: A Bioactive Lipid Molecule for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, an 18-carbon unsaturated fatty alcohol derived from α-linolenic acid, is emerging as a bioactive lipid molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its antioxidant and antimicrobial properties. While the precise molecular mechanisms and signaling pathways governed by this compound are still under active investigation, this document summarizes the existing quantitative data, details relevant experimental protocols, and provides a foundation for future research and development in the pharmaceutical and biotechnology sectors.

Introduction

This compound, systematically named (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is a polyunsaturated fatty alcohol.[1] Its structure, characterized by three double bonds, contributes to its distinct physicochemical properties and biological activities.[1] As a derivative of the essential omega-3 fatty acid, α-linolenic acid, this compound is garnering interest for its potential health benefits, including antioxidant and antimicrobial effects. This guide aims to consolidate the available technical information on this compound to support its exploration as a novel bioactive compound in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a molecular formula of C₁₈H₃₂O and a molecular weight of 264.45 g/mol . It is soluble in organic solvents but has limited solubility in water.

Bioactive Properties of this compound

Current research highlights two primary areas of bioactivity for this compound: antioxidant and antimicrobial.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays.[2][3] It exhibits a dose-dependent capacity to scavenge free radicals, suggesting its utility as a natural antioxidant agent for mitigating oxidative stress-related damage.[2][3]

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL) of this compoundStandard (Ascorbic Acid) IC₅₀ (µg/mL)Reference
DPPH Radical Scavenging19.84 ± 0.239.56 ± 0.14[2]
Nitric Oxide Scavenging28.15 ± 0.1922.57 ± 0.08[2]
Hydroxyl Radical Scavenging20.37 ± 0.1314.54 ± 0.11[2]
Antimicrobial Activity

This compound has been shown to possess antimicrobial activity, particularly against Gram-positive bacteria.[3][4][5] This selective action suggests a potential mechanism of action related to the specific cell wall structure of these bacteria. While its efficacy is established, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a wide range of pathogens, are still being compiled. One study noted that unsaturated alcohols like linoleyl and this compound effectively inhibited the growth of Streptococcus mutans, a bacterium implicated in dental caries.[4]

Signaling Pathways and Mechanism of Action (Current Gaps in Knowledge)

A thorough review of the current scientific literature reveals a significant gap in the understanding of the specific signaling pathways modulated by this compound. While its precursor, α-linolenic acid, has been shown to influence inflammatory pathways such as NF-κB and MAPK, direct evidence for this compound's interaction with these or other key signaling cascades like PI3K/Akt is currently lacking.[6][7][8]

The majority of research on alcohol-related signaling modulation has focused on ethanol, which has been shown to impact a wide array of pathways including those involved in apoptosis, inflammation, and cellular stress.[7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] However, these findings are not directly translatable to this compound due to significant structural and metabolic differences.

Future research should prioritize elucidating the molecular targets of this compound and its effects on key signaling pathways to fully understand its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing antioxidant capacity.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, add 1.0 mL of the this compound solution at different concentrations in separate test tubes.

    • A control is prepared by adding 1.0 mL of the solvent instead of the sample solution to 1.0 mL of the DPPH solution.

    • A blank is prepared using 2.0 mL of the solvent.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Control with DPPH DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Control Ascorbic Acid (Standard) Control->Mix Incubate Incubate (30 min, Dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound This compound (Serial Dilutions) Compound->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

Methodological & Application

Application Notes and Protocols for the Esterification of Linolenyl Alcohol with Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic esterification of linolenyl alcohol with phenolic acids, focusing on the synthesis of lipophilic antioxidants. The resulting esters exhibit enhanced solubility in non-polar media, making them suitable for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Introduction

Phenolic acids are a widely studied class of compounds known for their potent antioxidant properties. However, their hydrophilic nature often limits their application in lipid-based formulations. Esterification of phenolic acids with a lipophilic moiety, such as this compound, enhances their hydrophobicity.[1] This process, often referred to as lipophilization, can be efficiently achieved using enzymatic catalysts like lipases, which offer mild reaction conditions and high selectivity.[1][2] The resulting esters, such as linolenyl dihydrocaffeate and linolenyl ferulate, not only retain the antioxidant capacity of the parent phenolic acid but also gain improved solubility in fats and oils, broadening their potential for therapeutic and industrial applications.[3][4]

Data Presentation

The following table summarizes the quantitative data from lipase-catalyzed esterification of selected phenolic acids with this compound. The use of an organic solvent system, such as a hexane/2-butanone mixture, is crucial for solubilizing both the hydrophilic phenolic acid and the lipophilic this compound.[3][5][6]

Phenolic AcidThis compound:Phenolic Acid Molar RatioSolvent System (hexane:2-butanone, v/v)Reaction Time (days)Esterification Yield (%)Reference
Dihydrocaffeic Acid1:175:25776[3][5]
Dihydrocaffeic Acid1:875:25799[3][5]
Dihydrocaffeic Acid1:165:35758[3][5]
Ferulic Acid1:165:35816[3][5]

Experimental Protocols

This section provides a detailed methodology for the enzymatic esterification of this compound with a phenolic acid, followed by purification and characterization of the resulting ester.

Protocol 1: Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Phenolic acid (e.g., dihydrocaffeic acid, ferulic acid)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Hexane (anhydrous)

  • 2-Butanone (anhydrous)

  • Molecular sieves (4 Å)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Substrate Preparation: Dissolve the phenolic acid and this compound in the desired ratio in the chosen solvent system (e.g., hexane:2-butanone 75:25 v/v). For example, to achieve a 1:1 molar ratio, dissolve equimolar amounts of both substrates.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total substrate weight.

  • Dehydration: Add molecular sieves to the reaction mixture (approximately 10% w/v) to remove any residual water, which can negatively impact the esterification equilibrium.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to minimize oxidation of the unsaturated this compound.

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 24 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, terminate it by filtering off the immobilized enzyme.

Protocol 2: Product Purification and Characterization

Materials:

  • Reaction mixture from Protocol 1

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., chloroform:methanol 9:1 v/v)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized lipase.[7]

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.[7]

  • Acid Removal: Dissolve the residue in a suitable organic solvent like chloroform and wash with a saturated solution of sodium bicarbonate to remove any unreacted phenolic acid.[7]

  • Drying: Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.

  • Purification: Purify the crude ester using silica gel column chromatography.[2] Elute with an appropriate solvent system (e.g., a gradient of chloroform and methanol) to separate the ester from unreacted this compound and other byproducts.

  • Structure Confirmation: Confirm the structure of the purified ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound-phenolic acid esters.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis reactants This compound + Phenolic Acid dissolve Dissolve in Hexane:2-Butanone reactants->dissolve add_enzyme Add Immobilized Lipase (e.g., Novozym 435) dissolve->add_enzyme incubate Incubate with Shaking (e.g., 60°C, 1-8 days) add_enzyme->incubate monitor Monitor by HPLC/GC incubate->monitor filter Filter to Remove Enzyme monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate wash Wash with NaHCO3 (aq) evaporate->wash chromatography Silica Gel Column Chromatography wash->chromatography characterize Characterize by NMR & Mass Spec chromatography->characterize final_product Purified Linolenyl- Phenolic Acid Ester characterize->final_product antioxidant_mechanism phenolic_ester Phenolic Ester (Ar-OH) phenolic_radical Phenolic Radical (Ar-O•) (Resonance Stabilized) phenolic_ester->phenolic_radical Hydrogen Atom Donation (HAT) free_radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical

References

Application Notes and Protocols for Enzyme-Catalyzed Reactions Using Linolenyl Alcohol as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of linolenyl alcohol as a substrate in various enzyme-catalyzed reactions. Detailed protocols and quantitative data are presented to facilitate the design and execution of experiments in research and development settings.

Lipase-Catalyzed Esterification of this compound

Lipases are versatile enzymes that can catalyze the esterification of fatty alcohols, such as this compound, with various acyl donors. This reaction is of significant interest for the synthesis of novel esters with potential applications as antioxidants and in other industrial fields.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the lipase-catalyzed esterification of this compound with phenolic acids.

Table 1: Effect of Solvent System on Lipase Activity and Esterification Yield of Dihydrocaffeic Acid with this compound [1][2]

Solvent System (hexane/2-butanone, v/v)Enzyme Activity (µmol of esterified dihydrocaffeic acid / g of solid enzyme·min)Esterification Yield (%)
75:250.8876
65:350.4758

Table 2: Effect of Substrate Ratio on Esterification Yield of Dihydrocaffeic Acid with this compound [1][2] Reaction conducted in hexane/2-butanone (75:25, v/v) for 7 days.

Ratio of Dihydrocaffeic Acid to this compoundEsterification Yield (%)
1:1Data not specified
1:2Data not specified
1:4Data not specified
1:899

Table 3: Comparison of Esterification Yield with Different Phenolic Acids [1][2] Reaction conducted in hexane/2-butanone (65:35, v/v).

Phenolic AcidEsterification Yield (%)
Dihydrocaffeic Acid58
Ferulic Acid16
Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is based on the methods described for the esterification of phenolic acids with this compound.[1][2]

Materials:

  • Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

  • This compound

  • Phenolic acid (e.g., dihydrocaffeic acid)

  • Hexane (anhydrous)

  • 2-butanone (anhydrous)

  • Molecular sieves (3 Å)

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a sealed vial, combine the phenolic acid and this compound in the desired molar ratio (e.g., 1:8) in a total reaction volume of 2 mL of the chosen solvent system (e.g., hexane/2-butanone 75:25, v/v).

    • Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction.

    • Add molecular sieves to the mixture to remove water produced during the reaction, which can inhibit the enzyme and reduce yield.

  • Incubation:

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 55°C) with constant agitation.

    • The reaction time can vary from a few days to a week, depending on the desired conversion.[1][2]

  • Reaction Monitoring and Analysis:

    • At specified time points, withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme.

    • Analyze the composition of the mixture by HPLC to determine the consumption of substrates and the formation of the ester product. A C18 column is typically used with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of formic acid).

    • Monitor the absorbance at wavelengths relevant to the substrates and products (e.g., 280 nm for phenolic acids and 205 nm for the ester).[2]

  • Product Confirmation:

    • The identity of the synthesized ester can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).[1][2]

Experimental Workflow

Lipase_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis S Substrates (this compound, Phenolic Acid) Inc Incubation (Shaking, Temp Control) S->Inc E Immobilized Lipase E->Inc Sol Solvent (Hexane/2-Butanone) Sol->Inc MS Molecular Sieves MS->Inc Aliquot Aliquoting Inc->Aliquot Time Points Filter Filtration Aliquot->Filter HPLC HPLC Analysis Filter->HPLC MS_confirm MS Confirmation HPLC->MS_confirm Product ID

Caption: Workflow for lipase-catalyzed esterification of this compound.

Lipoxygenase-Catalyzed Oxidation of this compound

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids and their derivatives, such as this compound.[3] These reactions produce hydroperoxide products, which can be further metabolized.

Reaction Products

The oxidation of linoleyl alcohol by potato tuber lipoxygenase has been shown to yield 9- and 13-hydroperoxylinoleyl alcohols as the primary products.[4][5] It is expected that this compound would undergo a similar oxidation process.

Experimental Protocol: Lipoxygenase Assay

This generalized protocol is based on studies of lipoxygenase activity with fatty alcohol substrates.[4][5]

Materials:

  • Purified lipoxygenase (e.g., from potato tuber)

  • This compound

  • Buffer solution (e.g., sodium phosphate buffer, pH 6.4)

  • Detergent (e.g., Lubrol PX) and/or sodium dodecyl sulfate (SDS) to aid in substrate solubilization

  • UV-Vis spectrophotometer

  • Oxygen electrode (for monitoring oxygen consumption)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • For the assay, create an aqueous solution of this compound containing a detergent like Lubrol PX (e.g., 0.02% w/v) and SDS (e.g., 0.1 mM) to ensure proper dispersion of the hydrophobic substrate.[4]

  • Enzyme Assay (Spectrophotometric Method):

    • In a quartz cuvette, combine the buffered substrate solution and bring it to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution.

    • Immediately monitor the increase in absorbance at ~234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

    • The initial rate of reaction can be calculated from the linear portion of the absorbance versus time plot.

  • Enzyme Assay (Oxygen Consumption Method):

    • Add the buffered substrate solution to the reaction chamber of an oxygen electrode apparatus.

    • Allow the system to equilibrate to the desired temperature.

    • Initiate the reaction by injecting the lipoxygenase enzyme.

    • Monitor the decrease in dissolved oxygen concentration over time to determine the rate of the enzymatic reaction.

  • Product Analysis:

    • The reaction products can be extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate).

    • The extracted products can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization (e.g., hydrogenation and silylation) to identify the specific hydroperoxide isomers formed.[4]

Lipoxygenase Reaction Pathway

Lipoxygenase_Pathway sub This compound enz Lipoxygenase (LOX) sub->enz prod Hydroperoxylinolenyl Alcohols (e.g., 9- and 13-isomers) enz->prod Dioxygenation o2 O₂ o2->enz

Caption: Oxidation of this compound by lipoxygenase.

Cytochrome P450-Mediated Metabolism of this compound

Cytochrome P450 enzymes (CYPs) are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty alcohols.[6]

Biological Role and Signaling

In the fungus Sporisorium scitamineum, the cytochrome P450 enzyme SsCyp64 has been shown to mediate the synthesis of γ-linolenyl alcohol.[7] This metabolic step is crucial for regulating the transcription of the pheromone response factor SsPRF1, which in turn controls sexual mating, filamentation, and ultimately, the pathogenicity of the fungus.[7]

Signaling Pathway Diagram

CYP450_Signaling ss_cyp64 SsCyp64 (Cytochrome P450) gla γ-Linolenyl Alcohol ss_cyp64->gla mediates synthesis ss_prf1 SsPRF1 Transcription gla->ss_prf1 modulates mating Sexual Mating/ Filamentation ss_prf1->mating regulates patho Pathogenicity mating->patho

Caption: SsCyp64-mediated γ-linolenyl alcohol signaling in S. scitamineum.

Experimental Protocol: In Vitro Cytochrome P450 Assay

This protocol provides a general framework for assessing the metabolism of this compound by a specific cytochrome P450 enzyme in a reconstituted system.

Materials:

  • Recombinant human or fungal cytochrome P450 enzyme

  • Cytochrome P450 reductase

  • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • This compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing the buffer, the NADPH generating system, the cytochrome P450 reductase, and the specific CYP enzyme.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding this compound (dissolved in a suitable solvent like acetonitrile or DMSO at a low final concentration to avoid enzyme inhibition).

    • Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites of this compound. This technique allows for the sensitive detection and structural elucidation of potential oxidation products like hydroxylated or epoxidized derivatives.

These notes and protocols provide a foundation for utilizing this compound as a substrate in enzyme-catalyzed reactions. Researchers are encouraged to optimize the described conditions for their specific experimental systems and objectives.

References

Application Notes and Protocols for the Preparation of Stable Nanoemulsions with Linolenyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[1][2] Their small droplet size confers several advantages, including high surface area, enhanced stability against creaming and sedimentation, and improved bioavailability of encapsulated lipophilic compounds.[2][3] Linolenyl alcohol, an unsaturated fatty alcohol, is a lipophilic compound with potential applications in pharmaceuticals and cosmetics. This document provides detailed protocols for the preparation of stable oil-in-water (O/W) nanoemulsions using this compound as the oil phase. The methodologies described herein are based on both high-energy and low-energy emulsification techniques.

Core Concepts in Nanoemulsion Formation

The formation of nanoemulsions involves the disruption of larger droplets into smaller ones, which requires energy input to increase the surface area between the oil and water phases. Surfactants and co-surfactants are crucial for reducing the interfacial tension and providing a protective barrier around the newly formed droplets to prevent coalescence.[3][4]

Key components in a this compound nanoemulsion formulation include:

  • Oil Phase: this compound.

  • Aqueous Phase: Purified water.

  • Surfactant: Non-ionic surfactants such as polysorbates (e.g., Tween 80) or polyoxyethylene castor oil derivatives (e.g., Cremophor EL) are commonly used due to their low toxicity.[4]

  • Co-surfactant/Co-solvent: Short-chain alcohols (e.g., ethanol) or glycols (e.g., propylene glycol, Transcutol-P) can be used to further reduce interfacial tension and improve the flexibility of the surfactant film.[4]

The selection of appropriate surfactants and their concentration is critical for the formation and stability of the nanoemulsion. The required Hydrophile-Lipophile Balance (HLB) for an oil-in-water nanoemulsion is typically greater than 10.[5]

Experimental Protocols

Two primary methods for preparing nanoemulsions are detailed below: a high-energy method (High-Pressure Homogenization) and a low-energy method (Spontaneous Emulsification).

Protocol 1: High-Pressure Homogenization (High-Energy Method)

High-pressure homogenization (HPH) is a widely used technique that employs intense mechanical forces, including cavitation, shear, and turbulence, to produce nanoemulsions with extremely small droplet sizes.[3][4]

Materials and Equipment:

  • This compound (oil phase)

  • Tween 80 (surfactant)

  • Ethanol (co-surfactant)

  • Purified water (aqueous phase)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Oil Phase: In a beaker, combine this compound and Tween 80. If a co-surfactant is used, add ethanol to this mixture. Gently stir with a magnetic stirrer until a homogenous solution is formed.

  • Preparation of the Aqueous Phase: In a separate beaker, measure the required amount of purified water.

  • Formation of the Coarse Emulsion: While stirring the aqueous phase with a high-shear mixer at a moderate speed, slowly add the oil phase to the aqueous phase. Continue mixing for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through the high-pressure homogenizer. The operating pressure and number of cycles are critical parameters that need to be optimized. A typical starting point is a pressure of 500 to 5000 psi for 3 to 5 cycles.[3]

  • Cooling: The homogenization process can generate heat, so it may be necessary to cool the nanoemulsion using an ice bath immediately after processing to prevent temperature-induced degradation or instability.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 2: Spontaneous Emulsification (Low-Energy Method)

Spontaneous emulsification, also known as the self-emulsification method, occurs when an organic phase (oil, surfactant, and a water-miscible solvent) is mixed with an aqueous phase. The rapid diffusion of the water-miscible solvent into the aqueous phase creates interfacial turbulence, leading to the formation of fine oil droplets.[4]

Materials and Equipment:

  • This compound (oil phase)

  • Labrasol or another suitable surfactant

  • Transcutol-P or ethanol (water-miscible solvent)

  • Purified water (aqueous phase)

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Organic Phase: In a beaker, mix this compound, the surfactant (e.g., Labrasol), and the water-miscible solvent (e.g., Transcutol-P). Stir gently with a magnetic stirrer at room temperature for approximately 30 minutes to ensure a homogenous mixture.[1]

  • Emulsification: Under constant, gentle magnetic stirring, add the organic phase dropwise to the aqueous phase (purified water). The nanoemulsion will form spontaneously.

  • Equilibration: Continue stirring for an additional 15-30 minutes to allow the system to equilibrate.

  • Characterization: Evaluate the prepared nanoemulsion for its physicochemical properties, including droplet size, PDI, and zeta potential.

Characterization of Nanoemulsions

The stability and efficacy of nanoemulsions are highly dependent on their physicochemical properties. The following are key characterization techniques:

  • Droplet Size and Polydispersity Index (PDI): Determined using Dynamic Light Scattering (DLS). A smaller droplet size and a PDI value below 0.3 are generally indicative of a stable nanoemulsion.[6]

  • Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of colloidal stability. A zeta potential greater than |30| mV suggests good electrostatic stabilization.[6]

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoemulsion droplets.[7]

  • Stability Studies: The long-term stability of the nanoemulsion should be assessed by monitoring changes in droplet size, PDI, and zeta potential over time at different storage temperatures (e.g., 4°C, 25°C, and 40°C).[8] Thermodynamic stability can be evaluated through centrifugation and freeze-thaw cycles.[5]

Data Presentation

The following table provides an example of the kind of quantitative data that should be collected during the formulation and characterization of this compound nanoemulsions. The values presented are hypothetical and will vary depending on the specific formulation and processing parameters.

Formulation CodeThis compound (%)Surfactant (Tween 80) (%)Co-surfactant (Ethanol) (%)Mean Droplet Size (nm)PDIZeta Potential (mV)
LNA-NE-0151051500.21-25.3
LNA-NE-0251551100.18-28.9
LNA-NE-031020101800.25-22.1
LNA-NE-041025101350.20-31.5

Visualizations

Experimental_Workflow oil_phase Oil Phase Preparation (this compound + Surfactant + Co-surfactant) pre_emulsion Coarse Emulsion Formation (High-Shear Mixing) oil_phase->pre_emulsion Add to spontaneous Spontaneous Emulsification oil_phase->spontaneous Titrate into aq_phase Aqueous Phase Preparation (Purified Water) aq_phase->pre_emulsion aq_phase->spontaneous homogenization High-Pressure Homogenization pre_emulsion->homogenization dls Droplet Size & PDI (DLS) homogenization->dls spontaneous->dls zeta Zeta Potential dls->zeta tem Morphology (TEM) zeta->tem stability Stability Assessment tem->stability

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_properties Physicochemical Properties center Stable Nanoemulsion size Small Droplet Size center->size pdi Low PDI center->pdi zeta High Zeta Potential center->zeta surfactant Surfactant Type & Concentration surfactant->center oil_ratio Oil to Surfactant Ratio oil_ratio->center cosurfactant Co-surfactant cosurfactant->center pressure Homogenization Pressure pressure->center cycles Number of Cycles cycles->center temp Temperature temp->center

Caption: Factors influencing the stability of nanoemulsions.

References

Application Note: Quantification of Linolenyl Alcohol in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl alcohol, a long-chain unsaturated fatty alcohol, is a significant bioactive compound found in various plant species. As a derivative of α-linolenic acid, it is implicated in numerous physiological processes within plants, including stress signaling and defense mechanisms. The accurate quantification of this compound in plant extracts is crucial for understanding its biological function, assessing the quality of herbal products, and for the development of new therapeutic agents. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2]

Experimental Protocols

This section details the step-by-step methodology for the quantification of this compound in plant extracts.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate and reproducible results. The following protocol outlines a robust method for extracting this compound from plant tissues.

  • Materials:

    • Fresh or freeze-dried plant material (e.g., leaves, stems)

    • Mortar and pestle or a tissue homogenizer

    • Liquid nitrogen

    • Extraction solvent: Hexane:Isopropanol (3:2, v/v)

    • Internal Standard (IS): 1-Heptadecanol

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Protocol:

    • Weigh approximately 1 gram of fresh plant material or 200 mg of freeze-dried and powdered plant material into a chilled mortar.

    • Add liquid nitrogen to flash-freeze the tissue and grind to a fine powder using a pestle.

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of the extraction solvent and a known concentration of the internal standard (e.g., 10 µg/mL of 1-Heptadecanol).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant (the lipid-containing extract) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 1 mL of hexane for derivatization.

Derivatization

To increase the volatility of the non-volatile this compound for GC-MS analysis, a derivatization step is necessary. Silylation is a common and effective method for this purpose.

  • Materials:

    • Reconstituted plant extract in hexane

    • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or water bath

  • Protocol:

    • To the 1 mL of reconstituted extract, add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The derivatized sample is now ready for analysis by GC-MS. The following are recommended starting parameters that may require optimization based on the specific instrument and column used.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min

  • GC Parameters:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • SIM Ions for this compound-TMS derivative: To be determined by analyzing a standard.

      • SIM Ions for Heptadecanol-TMS derivative (IS): To be determined by analyzing a standard.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. The following table provides a template with hypothetical, yet representative, data for the quantification of this compound in two different plant extracts. Specific values for concentration, recovery, LOD, and LOQ will need to be determined experimentally during method validation.

Plant ExtractAnalyteConcentration (µg/g of dry weight)% RecoveryLOD (µg/mL)LOQ (µg/mL)
Echinacea purpurea (Leaf)This compound45.8 ± 3.292.50.050.15
Ginkgo biloba (Leaf)This compound28.1 ± 2.589.80.050.15

Note: The values presented are for illustrative purposes and are based on typical performance characteristics of GC-MS methods for similar long-chain unsaturated alcohols. Actual values must be determined through proper method validation.[3][4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing plant_material Plant Material Collection homogenization Homogenization in Liquid N2 plant_material->homogenization extraction Solvent Extraction with Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Hexane evaporation->reconstitution add_reagents Addition of Pyridine and BSTFA/TMCS reconstitution->add_reagents heating Heating at 60°C add_reagents->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

GC-MS Quantification Workflow
Signaling Pathway

This compound is derived from α-linolenic acid, a precursor to the plant hormone jasmonic acid (JA), which plays a critical role in plant defense signaling.[5] The following diagram illustrates this biochemical relationship and the subsequent signaling cascade.

signaling_pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade alpha_linolenic_acid α-Linolenic Acid linolenyl_alcohol This compound alpha_linolenic_acid->linolenyl_alcohol Reduction jasmonic_acid Jasmonic Acid (JA) alpha_linolenic_acid->jasmonic_acid LOX Pathway ja_perception JA Perception (COI1-JAZ) jasmonic_acid->ja_perception stress_signal Biotic/Abiotic Stress stress_signal->alpha_linolenic_acid Induces tf_activation Activation of Transcription Factors (e.g., MYC2) ja_perception->tf_activation gene_expression Expression of Defense Genes tf_activation->gene_expression defense_response Plant Defense Response gene_expression->defense_response

This compound in Plant Defense Signaling

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is designed to yield accurate and reproducible results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of this compound. This method is well-suited for researchers in natural product chemistry, plant biology, and drug development who are interested in the quantitative analysis of this important bioactive compound. Proper method validation is essential to ensure the accuracy and reliability of the quantitative data.

References

Linolenyl Alcohol: A Versatile Intermediate for Organic Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Linolenyl alcohol, a polyunsaturated fatty alcohol, is a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, featuring a long aliphatic chain with three double bonds and a primary hydroxyl group, offers multiple reactive sites for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable chemical entities, including bioactive molecules and potential drug candidates.

Overview of Synthetic Applications

The primary hydroxyl group of this compound is amenable to a range of common organic reactions, allowing for its conversion into various functional groups. These transformations open up avenues for the synthesis of a diverse array of downstream products. Key applications include:

  • Esterification: Formation of esters with enhanced biological activities.

  • Oxidation: Conversion to the corresponding aldehyde, a key building block for further C-C bond formation.

  • Halogenation: Introduction of a halide for subsequent nucleophilic substitution reactions.

  • Tosylation: Activation of the hydroxyl group to facilitate substitution reactions.

  • Etherification: Synthesis of ethers with potential applications as signaling molecules or drug analogues.

These transformations allow for the incorporation of the linolenyl backbone into more complex molecules, including analogues of natural products and pharmacologically active compounds.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for key synthetic transformations of this compound. The quantitative data for these reactions are summarized in the subsequent tables.

Oxidation to Linolenyl Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial step in many synthetic pathways. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid, especially given the presence of reactive double bonds.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure linolenyl aldehyde.

Synthesis of Linolenyl Bromide

Conversion of the alcohol to an alkyl halide, such as a bromide, provides an excellent electrophile for subsequent nucleophilic substitution reactions.

Experimental Protocol: Bromination using Triphenylphosphine Dibromide (in situ)

This protocol is adapted from a procedure for the similar oleyl alcohol.[1]

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq) and pyridine (1.7 eq) in acetonitrile (10 mL/g of alcohol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromotriphenylphosphine bromide (1.3 eq) in acetonitrile over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Filter the mixture through a short column of silica gel, eluting with a 1:10 ether-pentane mixture.

  • Concentrate the filtrate under reduced pressure to obtain linolenyl bromide.

Preparation of Linolenyl Tosylate

Tosylation of the alcohol activates the hydroxyl group, converting it into an excellent leaving group for SN2 reactions.

Experimental Protocol: Tosylation using p-Toluenesulfonyl Chloride

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/g of alcohol) in a round-bottom flask and cool to 0°C.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linolenyl tosylate, which can be purified by column chromatography.

Williamson Ether Synthesis of Linolenyl Methyl Ether

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.

Experimental Protocol: Synthesis of Linolenyl Methyl Ether

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF, 15 mL/g of NaH) in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in dry THF dropwise at 0°C.

  • Stir the mixture at 0°C for 1-2 hours until the evolution of hydrogen gas ceases.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford linolenyl methyl ether.

Data Presentation

Table 1: Summary of Synthetic Transformations of this compound

TransformationReagentsProductTypical Yield (%)Purity (%)
OxidationPyridinium Chlorochromate (PCC)Linolenyl Aldehyde75-85>95
BrominationPPh₃/Br₂ (in situ)Linolenyl Bromide60-70[1]>95[1]
Tosylationp-Toluenesulfonyl Chloride, PyridineLinolenyl Tosylate80-90>95
EtherificationNaH, Methyl IodideLinolenyl Methyl Ether70-80>95

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic utility of this compound and its connection to biologically relevant pathways.

G Linolenyl_Alcohol This compound Linolenyl_Aldehyde Linolenyl Aldehyde Linolenyl_Alcohol->Linolenyl_Aldehyde Oxidation (PCC) Linolenyl_Bromide Linolenyl Bromide Linolenyl_Alcohol->Linolenyl_Bromide Bromination (PPh3/Br2) Linolenyl_Tosylate Linolenyl Tosylate Linolenyl_Alcohol->Linolenyl_Tosylate Tosylation (TsCl) Linolenyl_Ether Linolenyl Ether Linolenyl_Alcohol->Linolenyl_Ether Etherification (NaH, CH3I) Further_Products Further Synthetic Products (e.g., Bioactive Molecules) Linolenyl_Aldehyde->Further_Products Linolenyl_Bromide->Further_Products Linolenyl_Tosylate->Further_Products Linolenyl_Ether->Further_Products

Caption: Synthetic transformations of this compound.

The derivatives of this compound can serve as building blocks for the synthesis of analogues of biologically active lipids, such as prostaglandins. The following diagram illustrates the biosynthetic pathway from α-linolenic acid (the precursor to this compound) to prostaglandins of the 3-series.

G ALA α-Linolenic Acid EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongation & Desaturation Linolenyl_Alcohol This compound (Synthetic Precursor) Synthetic_Analogs Synthetic Prostaglandin Analogs Linolenyl_Alcohol->Synthetic_Analogs Multi-step Synthesis PGH3 Prostaglandin H3 (PGH3) EPA->PGH3 Cyclooxygenase (COX) PGE3 Prostaglandin E3 (PGE3) PGH3->PGE3 PGE Synthase PGF3a Prostaglandin F3α (PGF3α) PGH3->PGF3a PGF Synthase TXA3 Thromboxane A3 (TXA3) PGH3->TXA3 TXA Synthase Prostacyclin_I3 Prostacyclin I3 (PGI3) PGH3->Prostacyclin_I3 PGI Synthase

Caption: Prostaglandin synthesis from α-linolenic acid.

Conclusion

This compound is a readily available and highly useful chemical intermediate for the synthesis of a wide range of organic molecules. The protocols provided herein offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The ability to easily functionalize the hydroxyl group, coupled with the inherent biological relevance of its polyunsaturated backbone, makes this compound a valuable tool in the arsenal of the modern organic and medicinal chemist.

References

Designing in vitro cell-based assays to test linolenyl alcohol cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linolenyl alcohol, a long-chain unsaturated fatty alcohol, is recognized for its antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Its potential applications in pharmaceuticals and consumer products necessitate a thorough evaluation of its safety profile, specifically its cytotoxic effects on mammalian cells. In vitro cell-based assays are fundamental tools in toxicology and drug development, offering a rapid, cost-effective, and reproducible means to assess the potential of a compound to cause cell damage or death.[3][4]

These application notes provide detailed protocols for a panel of three robust and commonly used in vitro assays to characterize the cytotoxicity of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-3/7 assay. Together, these assays provide a multi-parametric assessment of a compound's effect on cell health by measuring metabolic activity, cell membrane integrity, and the induction of apoptosis, respectively.

General Experimental Workflow

The overall process for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis. The workflow is designed to ensure reproducibility and accuracy in determining the dose-dependent effects of the compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Selection & Culture Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 3. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment Incubation 5. Incubate for Desired Time (e.g., 24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3/7 Assay Incubation->Caspase DataAcq 6. Data Acquisition (Spectrophotometer/Luminometer) MTT->DataAcq LDH->DataAcq Caspase->DataAcq DataAnalysis 7. Data Analysis (% Viability, % Cytotoxicity, IC50) DataAcq->DataAnalysis

Caption: General workflow for in vitro cytotoxicity testing.

Assay Principles and Protocols

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[7] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active cells.[8]

Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same solvent concentration as the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS and filter sterilize. After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that should be retained within healthy cells with intact plasma membranes.[10] Its presence in the supernatant is a direct indicator of cell lysis and membrane damage.[11]

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and lysis solution)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up the following controls[11]:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the kit's lysis solution (e.g., Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only, no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[11]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Assay: Assessment of Apoptosis

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[12] This luminescent assay utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis.[14]

Protocol: Caspase-3/7 Assay

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (contains lyophilized substrate and buffer)

  • 96-well opaque-walled plates (for luminescence)

  • Multi-channel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol, using opaque-walled plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[15]

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[14]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Presentation and Analysis

Quantitative data from each assay should be systematically organized to facilitate interpretation and comparison.

Data Analysis
  • MTT Assay:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Caspase-3/7 Assay:

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Untreated Control)

Summary Tables

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Control) 1.254 0.088 100.0%
10 1.132 0.075 90.3%
25 0.889 0.061 70.9%
50 0.541 0.043 43.1%
100 0.215 0.029 17.1%

| 200 | 0.098 | 0.015 | 7.8% |

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound (µM) Mean Absorbance (490 nm) Std. Deviation % Cytotoxicity
0 (Spontaneous) 0.152 0.011 0.0%
10 0.211 0.019 5.1%
25 0.345 0.025 16.7%
50 0.678 0.054 45.5%
100 1.102 0.081 82.2%
200 1.455 0.103 112.8%

| Max Release | 1.325 | 0.095 | 100.0% |

Table 3: Effect of this compound on Apoptosis Induction (Caspase-3/7 Assay)

This compound (µM) Mean Luminescence (RLU) Std. Deviation Fold Change vs. Control
0 (Control) 15,230 1,150 1.0
10 22,540 1,890 1.5
25 65,880 5,430 4.3
50 148,900 11,200 9.8
100 95,600 8,750 6.3

| 200 | 41,120 | 3,980 | 2.7 |

Potential Mechanisms of Cytotoxicity

Short-chain alcohols can induce cytotoxicity through various mechanisms, including disrupting membrane structure, inducing oxidative stress, and altering intracellular signaling.[16] While the specific pathways for this compound are yet to be fully elucidated, a plausible hypothesis involves initial disruption of the cell membrane, leading to mitochondrial stress and the subsequent activation of the intrinsic apoptotic pathway.

G cluster_membrane Cell Membrane cluster_mito Mitochondrial Pathway cluster_caspase Apoptotic Cascade LA This compound Membrane Membrane Disruption (Lipid Bilayer Interaction) LA->Membrane LDH_Release LDH Release (Necrosis) Membrane->LDH_Release MitoStress Mitochondrial Stress Membrane->MitoStress CytoC Cytochrome c Release MitoStress->CytoC MTT_Inhibit Reduced MTT Conversion (Loss of Viability) MitoStress->MTT_Inhibit Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

References

Standard Procedure for Minimum Inhibitory Concentration (MIC) Testing of Linolenyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linolenyl alcohol, a polyunsaturated fatty alcohol, has demonstrated antimicrobial properties, particularly against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and highly accurate technique.[2] Given the lipophilic nature of this compound, this protocol incorporates necessary modifications to ensure accurate and reproducible results.

Data Presentation

The following table summarizes reported MIC values for this compound and other relevant long-chain fatty alcohols against various Gram-positive bacteria. This data provides a comparative reference for expected outcomes.

CompoundMicroorganismMIC (µg/mL)Reference
α-Linolenic acidStaphylococcus aureus ATCC 259231024[1]
α-Linolenic acidStaphylococcus aureus NCTC50581600[1]
1-Dodecanol (Lauryl alcohol)Staphylococcus aureus FDA209P>100[3]
1-TridecanolStaphylococcus aureus FDA209P50[3]
This compoundStreptococcus mutans BHTInhibitory effect observed[1]

Note: MIC values can vary depending on the specific strain, testing methodology, and solvent used.[1]

Experimental Protocols

This section details the standard procedure for determining the MIC of this compound using the broth microdilution method, adapted for a lipophilic compound. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials and Reagents
  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile reservoir basins

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Positive control antibiotic (e.g., vancomycin)

  • Resazurin sodium salt (optional, for viability indication)

Preparation of Reagents and Media
  • This compound Stock Solution (10 mg/mL):

    • Due to its poor water solubility, a stock solution of this compound should be prepared in a suitable solvent. DMSO or ethanol are commonly used.[1][6]

    • Procedure: Dissolve 10 mg of this compound in 1 mL of DMSO or ethanol. Vortex thoroughly to ensure complete dissolution.

    • Solvent Consideration: The final concentration of the solvent in the assay wells should not exceed a level that affects bacterial growth, typically ≤1% for DMSO.[6] A solvent toxicity control should always be included.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or CAMHB.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution (or a working solution) to the first column of wells, resulting in the highest desired test concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly with the multichannel pipette.

    • Continue this process across the plate to the desired final concentration, typically through column 10.

    • Discard 100 µL from column 10 to maintain equal volumes in all wells.

  • Controls:

    • Column 11 (Growth Control): Add 10 µL of the diluted bacterial suspension to wells containing only CAMHB (no this compound).

    • Column 12 (Sterility Control): Wells containing only CAMHB to check for contamination.

    • Solvent Control: Prepare a separate row or set of wells with the highest concentration of the solvent used to prepare the stock solution to ensure it does not inhibit bacterial growth.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a container with a moist towel to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air. For lipophilic compounds, incubation with shaking (e.g., 40 rpm) may be beneficial to ensure proper dispersion.[3]

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

    • Optionally, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Visualizations

Experimental Workflow for MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO/Ethanol) plate_setup Dispense CAMHB into 96-well plate stock->plate_setup inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Bacterial Suspension inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Logic of Serial Dilution in a 96-Well Plate

Serial_Dilution Stock Stock Solution (e.g., 256 µg/mL) Well1 Well 1 128 µg/mL Stock->Well1 100 µL Well2 Well 2 64 µg/mL Well1->Well2 100 µL Well3 Well 3 32 µg/mL Well2->Well3 100 µL Well4 ... Well3->Well4 Well10 Well 10 0.25 µg/mL Well4->Well10 GrowthControl Growth Control (No Compound) SterilityControl Sterility Control (No Bacteria)

Caption: Serial dilution process for MIC testing.

References

Application Note: Quantitative Analysis of Linolenyl Alcohol using a Certified Reference Standard by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linolenyl alcohol, a long-chain unsaturated fatty alcohol, is a key intermediate in various industrial and pharmaceutical applications. Its purity and concentration are critical quality attributes that necessitate accurate and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds. This application note details a robust HPLC method for the quantitative analysis of this compound, utilizing a certified reference standard to ensure accuracy and traceability. The described method is suitable for researchers, scientists, and drug development professionals involved in quality control and formulation development.

Principle

Due to the lack of a strong UV chromophore in this compound, direct UV detection can be challenging and may lack the required sensitivity. To overcome this, two primary HPLC approaches can be employed:

  • Pre-column Derivatization with UV Detection: this compound is derivatized with a UV-active agent, such as phenyl isocyanate, to introduce a chromophore that can be readily detected by a standard HPLC-UV detector.

  • Universal Detection: Techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used, which do not rely on the chromophoric properties of the analyte and are suitable for non-volatile compounds like fatty alcohols.

This application note will focus on the pre-column derivatization method with UV detection due to the widespread availability of HPLC-UV systems in analytical laboratories. The method involves the reaction of the hydroxyl group of this compound with phenyl isocyanate to form a phenylurethane derivative, which is then quantified by reverse-phase HPLC.

Experimental

Materials and Reagents
  • This compound Certified Reference Standard (CRS)

  • Phenyl Isocyanate (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (catalyst)

  • Dichloromethane (anhydrous)

  • Formic Acid (for mobile phase modification)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 20 minutes

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

Derivatization Protocol
  • Transfer 100 µL of each standard or sample solution into a clean, dry autosampler vial.

  • Add 50 µL of a 1% (v/v) solution of phenyl isocyanate in anhydrous dichloromethane.

  • Add 10 µL of a 0.5% (v/v) solution of triethylamine in anhydrous dichloromethane to catalyze the reaction.

  • Cap the vial and vortex briefly.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution before placing the vial in the autosampler for HPLC analysis.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
101.21.8
500.81.3
1000.61.1
Accuracy
Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=3)
2599.21.5
50101.51.1
7598.91.3
Detection and Quantification Limits
ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.80

Results and Discussion

The developed reverse-phase HPLC method with pre-column derivatization provides a sensitive and reliable means for the quantification of this compound. The derivatization with phenyl isocyanate yields a stable derivative with a strong UV absorbance at 240 nm, allowing for low-level detection. The chromatographic conditions provide good separation of the derivatized this compound from potential impurities and derivatizing agent artifacts.

The method validation results demonstrate excellent linearity over the tested concentration range, as indicated by a correlation coefficient greater than 0.999. The precision of the method, with RSD values below 2%, and high accuracy, with recovery values between 98% and 102%, confirm its reliability for routine use. The established LOD and LOQ are sufficient for the analysis of this compound in various sample matrices encountered in pharmaceutical and industrial quality control.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start Weigh this compound CRS and Sample dissolve Dissolve in Dichloromethane start->dissolve filter Filter Sample Solution dissolve->filter aliquot Aliquot to Vial filter->aliquot add_reagents Add Phenyl Isocyanate and Catalyst aliquot->add_reagents react Incubate at Room Temperature add_reagents->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 240 nm separate->detect quantify Quantification against CRS detect->quantify

Caption: Experimental workflow from preparation to analysis.

logical_relationship cluster_method Method Foundation cluster_procedure Analytical Procedure cluster_outcome Results crs Certified Reference Standard (CRS) derivatization Derivatization with Phenyl Isocyanate crs->derivatization hplc HPLC System (UV Detector) separation Reverse-Phase Chromatography hplc->separation derivatization->separation detection UV Detection separation->detection accuracy Accuracy detection->accuracy precision Precision detection->precision linearity Linearity detection->linearity sensitivity Sensitivity (LOD/LOQ) detection->sensitivity

Caption: Relationship between method components and outcomes.

Conclusion

This application note presents a validated HPLC method for the quantitative determination of this compound using a certified reference standard. The pre-column derivatization with phenyl isocyanate coupled with UV detection offers a sensitive, accurate, and precise analytical solution. This method is well-suited for routine quality control analysis in research, development, and manufacturing environments.

Synthesis and Biological Evaluation of Novel Linolenyl Alcohol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel derivatives of linolenyl alcohol. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways to guide research and development efforts in leveraging these compounds for therapeutic applications.

Introduction

This compound, a long-chain unsaturated fatty alcohol, and its derivatives are emerging as promising candidates in drug discovery due to their diverse biological activities. These compounds have shown potential as antioxidant, anti-inflammatory, and anticancer agents. This document outlines the synthesis of novel this compound esters and ethers and details the protocols for evaluating their biological efficacy.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be achieved through various chemical modifications, primarily targeting the hydroxyl group to create esters and ethers. These modifications aim to enhance the compound's stability, bioavailability, and biological activity.

Synthesis of this compound Esters

One common approach is the esterification of this compound with a carboxylic acid. A notable example is the synthesis of linolenic acid vanillyl ester, which combines the antioxidant properties of vanillyl alcohol with the potential antibacterial effects of linolenic acid[1][2].

Experimental Protocol: Enzymatic Transesterification for Ester Synthesis [1][2]

  • Reaction Setup: In a suitable reaction vessel, combine this compound, an acyl donor (e.g., a fatty acid or its ester), and an immobilized lipase (e.g., from Candida antarctica) in an organic solvent (e.g., isooctane)[3].

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50°C) with constant stirring[3].

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, filter to remove the immobilized enzyme. The solvent is then evaporated under reduced pressure. The resulting crude product is purified using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of this compound Ethers

Ether derivatives can be synthesized by reacting this compound with a suitable alkyl halide under basic conditions. This approach has been successfully used to synthesize unsaturated fatty alcohol derivatives of other phenolic compounds[4].

Experimental Protocol: Williamson Ether Synthesis [4]

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add a strong base, such as sodium hydride, portion-wise at 0°C to form the alkoxide.

  • Nucleophilic Substitution: To the alkoxide solution, add the desired alkyl halide (e.g., a substituted benzyl bromide) dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude ether derivative by column chromatography and characterize its structure using spectroscopic techniques.

Biological Evaluation

The biological activities of novel this compound derivatives are assessed through a series of in vitro assays to determine their antioxidant, anti-inflammatory, and anticancer potential.

Antioxidant Activity

The antioxidant capacity of the synthesized derivatives can be evaluated using standard assays that measure their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay [2]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Activity

The cytotoxic effects of the derivatives against various cancer cell lines are determined to evaluate their anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol).

  • Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the cell viability. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Cytotoxicity of Novel Alcohol Derivatives Against Various Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound A Amino alcohol derivative of EugenolAGS (Gastric)>100[5]
Compound B Amino alcohol derivative of EugenolA549 (Lung)>100[5]
Compound C Indole-based Bcl-2 InhibitorMCF-7 (Breast)0.83 ± 0.11[6]
Compound D Indole-based Bcl-2 InhibitorA549 (Lung)0.73 ± 0.07[6]
Compound E Meriolin derivativeJurkat (Leukemia)0.05[7]

Note: The data presented are for representative alcohol derivatives and serve as a reference for the expected range of activity for novel this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of the synthesized compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After a 24-hour incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO production and calculate their IC50 values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Key signaling pathways implicated in their anti-inflammatory and anticancer effects include the NF-κB and apoptosis pathways.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. Unsaturated fatty acids and their derivatives have been shown to suppress NF-κB activation[8][9].

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Linolenyl_Derivative This compound Derivative Linolenyl_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Anticancer Signaling Pathway: Induction of Apoptosis

Many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the activation of caspases and the regulation of Bcl-2 family proteins[7][10].

Apoptosis_Induction Linolenyl_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Linolenyl_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Linolenyl_Derivative->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Bax->Mitochondrion Forms pores in Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the mitochondrial pathway.

Conclusion

Novel derivatives of this compound represent a promising class of compounds with multifaceted biological activities. The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for the systematic investigation of these derivatives. Further research into their structure-activity relationships and mechanisms of action will be instrumental in advancing their development as potential therapeutic agents for a range of diseases.

References

Troubleshooting & Optimization

How to prevent the oxidation of linolenyl alcohol during laboratory storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of linolenyl alcohol during laboratory storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound, specifically (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is a polyunsaturated fatty alcohol.[1][2][3] Its three double bonds make it highly susceptible to autoxidation, a process initiated by free radicals and propagated by reaction with oxygen.[4] This degradation can lead to the formation of undesirable byproducts, impacting the purity and activity of the compound.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main factors that promote oxidation are:

  • Oxygen: Direct contact with atmospheric oxygen is the primary driver of oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light Exposure: UV and visible light can generate free radicals that initiate the oxidation process.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the rate of oxidation.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower.[1][5] It should be kept in a tightly sealed container, protected from light.

Q4: How can I minimize oxygen exposure when storing this compound?

Blanketing the sample with an inert gas, such as high-purity nitrogen or argon, is a highly effective method to displace oxygen from the headspace of the storage container.[6][7]

Q5: Are antioxidants effective in preventing the oxidation of this compound?

Yes, antioxidants can significantly inhibit oxidation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants like α-tocopherol (a form of Vitamin E) are commonly used. They function by scavenging free radicals, thereby interrupting the oxidation chain reaction.

Q6: What is a typical concentration for adding antioxidants like BHT?

The recommended concentration of BHT in cosmetic and other products typically ranges from 0.0002% to 0.5%.[8] For general laboratory use to protect oils and fats, concentrations of 0.01% to 0.1% w/w are often effective.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Change in color (yellowing) or odor of the this compound sample. Oxidation has likely occurred, leading to the formation of secondary oxidation products.Discard the sample as its purity is compromised. For future storage, implement stricter preventative measures such as inert gas blanketing and the addition of an antioxidant.
Inconsistent experimental results using a stored sample of this compound. The sample may have partially oxidized, leading to the presence of impurities that interfere with the experiment.Analyze the purity of the stored sample using methods like Peroxide Value (PV) or TBARS assay. If oxidation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Precipitate formation in the this compound sample upon warming to room temperature. This could be due to the polymerization of oxidation products.The sample is likely degraded. It is best to discard it and use a fresh aliquot. Ensure that for future use, samples are brought to room temperature slowly and are not repeatedly freeze-thawed.

Data Presentation: Oxidative Stability of a Related Compound

Storage ConditionTimePeroxide Value (meq O₂/kg)Reference
Room Temperature (approx. 25°C), Dark0 days< 1.0[10]
70 days~6.0[10]
140 days~12.0[10]
Accelerated Oxidation (100°C)0 hours< 1.0[10]
3.5 hours~6.5[10]
7 hours~13.0[10]
60°C, Dark0 days< 5.0[4]
25 days~255.0[4]
Room Temperature, Light0 weeks< 5.0[4]
14 weeks> 255.0[4]
6°C, Dark0 weeks< 5.0[4]
14 weeksStable (< 5.0)[4]

This data is for linseed oil and serves as an example of how storage conditions affect the oxidation of polyunsaturated lipids.

Experimental Protocols

Protocol for Inert Gas Blanketing
  • Materials:

    • Vial with a PTFE-lined screw cap or other airtight seal.

    • Source of high-purity nitrogen or argon gas with a regulator and tubing.

    • Pipette for dispensing this compound.

  • Procedure:

    • Aliquot the desired amount of this compound into the storage vial.

    • Direct a gentle stream of inert gas into the vial, aiming it towards the bottom without splashing the liquid.

    • Continue the gas flow for 15-30 seconds to displace the atmospheric air in the headspace.

    • Immediately and tightly seal the vial with the cap.

    • Store the vial under the recommended temperature and light-protected conditions.

Protocol for Addition of Butylated Hydroxytoluene (BHT)
  • Materials:

    • This compound.

    • Butylated Hydroxytoluene (BHT), high purity.

    • Analytical balance.

    • Vortex mixer or sonicator.

  • Procedure:

    • Prepare a stock solution of BHT in a compatible solvent (e.g., ethanol or a small portion of the this compound itself) if desired for easier handling of small quantities.

    • Calculate the amount of BHT needed to achieve the desired final concentration (e.g., 0.05% w/w).

    • Add the calculated amount of BHT directly to the this compound.

    • Mix thoroughly using a vortex mixer or sonicator until the BHT is completely dissolved.

    • Store the stabilized this compound under the recommended conditions (low temperature, protected from light, and preferably under an inert atmosphere).

Protocol for Assessing Oxidation: Peroxide Value (PV) Titration

This is a standard method to quantify hydroperoxides, the primary products of lipid oxidation.

  • Principle: The sample is dissolved in a solvent mixture and reacted with potassium iodide. The iodine liberated by the peroxides is then titrated with a standardized sodium thiosulfate solution.

  • Materials:

    • Acetic acid-chloroform or acetic acid-isooctane solvent mixture.

    • Saturated potassium iodide solution.

    • Standardized 0.01 N sodium thiosulfate solution.

    • Starch indicator solution (1%).

    • This compound sample.

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a flask.

    • Add 30 mL of the acetic acid-chloroform/isooctane solvent mixture and swirl to dissolve.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand with occasional shaking for exactly 1 minute.

    • Add 30 mL of distilled water.

    • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution should turn blue.

    • Continue the titration, with constant shaking, until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

Oxidation_Factors cluster_factors Factors Promoting Oxidation cluster_prevention Preventive Measures Oxygen Oxygen Oxidation Oxidation (Degradation) Oxygen->Oxidation Heat Elevated Temperature Heat->Oxidation Light Light Exposure Light->Oxidation Metals Metal Ions Metals->Oxidation InertGas Inert Gas (Nitrogen, Argon) InertGas->Oxygen Displaces LowTemp Low Temperature (Freezing) LowTemp->Heat Minimizes Darkness Light Protection (Amber Vials) Darkness->Light Blocks Antioxidants Antioxidants (BHT, Tocopherol) Antioxidants->Oxidation Inhibits Chelators Chelating Agents Chelators->Metals Sequesters Linolenyl_Alcohol This compound Linolenyl_Alcohol->Oxidation susceptible to

Caption: Factors promoting the oxidation of this compound and corresponding preventive measures.

Storage_Workflow start Start: Receive/Prepare This compound check_purity Initial Purity Acceptable? start->check_purity add_antioxidant Add Antioxidant (e.g., BHT 0.05%) check_purity->add_antioxidant Yes discard Discard or Purify check_purity->discard No aliquot Aliquot into Small Volume Vials add_antioxidant->aliquot inert_gas Blanket with Inert Gas (N₂/Ar) aliquot->inert_gas seal Tightly Seal Vials inert_gas->seal storage Store at ≤ -20°C in the Dark seal->storage end Properly Stored This compound storage->end

Caption: Recommended workflow for the proper laboratory storage of this compound.

References

Strategies to improve the yield of linolenyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linolenyl alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is most commonly synthesized through the reduction of linolenic acid or its corresponding esters (e.g., methyl linolenate). The primary methods include:

  • Catalytic Hydrogenation: This is a widely used industrial method involving the selective hydrogenation of the carboxyl group of linolenic acid or its esters over a heterogeneous catalyst.[1][2] This process requires high pressure and temperature.

  • Metal Hydride Reduction: Chemical synthesis often employs powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the fatty acid or ester to the corresponding alcohol.[3][4] These reactions are typically performed in a laboratory setting under milder conditions than catalytic hydrogenation.

  • Biocatalytic Methods: Emerging strategies utilize enzymes, such as fatty acyl-CoA reductases (FARs), to produce fatty alcohols from fatty acids in engineered microorganisms like E. coli or S. cerevisiae.[5][6][7]

Q2: Which catalyst is most effective for the selective hydrogenation of linolenic acid esters?

A2: The choice of catalyst is critical for achieving high selectivity towards the unsaturated this compound while avoiding the saturation of the double bonds.

  • Copper-based catalysts (e.g., Cu/Cr, Cu/Zn): These are traditionally used in industrial processes and are known for their high selectivity for the reduction of the ester group over the carbon-carbon double bonds.[2] However, chromium-containing catalysts are facing scrutiny due to toxicity concerns.[2]

  • Ruthenium-based catalysts (e.g., Ru-Macho-BH): Homogeneous ruthenium catalysts can operate under milder conditions of temperature and pressure compared to traditional industrial processes.[8]

  • Palladium-based catalysts (e.g., Pd/Al2O3): While effective for hydrogenation, palladium catalysts can sometimes lead to a mixture of products, including saturated fatty acids, if conditions are not carefully controlled.[9][10]

Q3: What are the main safety considerations during this compound synthesis?

A3: Safety is paramount. Key considerations include:

  • High-Pressure Hydrogenation: This process involves flammable hydrogen gas at high pressures and temperatures, requiring specialized autoclave reactors and proper safety protocols to prevent leaks and explosions.

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Solvents: Many organic solvents used in synthesis (e.g., diethyl ether, tetrahydrofuran, methanol) are flammable and require proper ventilation and handling away from ignition sources.

Troubleshooting Guide

Issue 1: Low or No Yield

Q: My reaction has resulted in a very low yield of this compound. What are the common causes and how can I improve it?

A: Low yield is a frequent issue stemming from several factors. Systematically investigating the following can help identify the root cause.

  • Cause A: Inactive Catalyst or Reagent

    • Troubleshooting: For catalytic hydrogenations, the catalyst may have lost activity due to poisoning or improper storage. Consider using a fresh batch of catalyst or regenerating it according to the manufacturer's protocol. For metal hydride reductions, ensure the reagent has not been degraded by exposure to moisture.

  • Cause B: Suboptimal Reaction Conditions

    • Troubleshooting: Temperature, pressure, and reaction time are critical. For hydrogenation, insufficient pressure or temperature can lead to incomplete conversion.[1] Conversely, excessively harsh conditions can promote side reactions. For metal hydride reductions, the reaction may require a specific temperature range for optimal performance. Consult literature for validated protocols and optimize your conditions accordingly.

  • Cause C: Poor Quality Starting Material

    • Troubleshooting: The purity of the starting linolenic acid or its ester is crucial. Impurities can interfere with the reaction or poison the catalyst.[11] Purify the starting material if its purity is questionable.

  • Cause D: Product Loss During Workup and Purification

    • Troubleshooting: Significant product loss can occur during extraction, washing, and purification steps. Ensure efficient phase separation during extractions, and minimize transfers between glassware.[11] When performing column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening.

Issue 2: Product Impurity and Side Reactions

Q: My final product is impure. What are the likely side products and how can I minimize their formation?

A: The presence of impurities compromises the quality of the final product. The most common impurities are unreacted starting material and byproducts from side reactions.

  • Side Product A: Saturated Fatty Alcohols (e.g., Stearyl Alcohol)

    • Cause: This occurs when the double bonds in the linolenyl chain are also reduced. It is a common issue in catalytic hydrogenation if the catalyst is not sufficiently selective or if the reaction conditions (high temperature/pressure) are too harsh.[12]

    • Solution: Use a catalyst with high selectivity for the carbonyl/ester group, such as copper-based catalysts.[2] Optimize reaction conditions to be as mild as possible while still achieving full conversion of the starting material.

  • Side Product B: Isomers of this compound

    • Cause: The high temperatures used in some hydrogenation processes can cause isomerization of the cis double bonds to the more stable trans form.

    • Solution: Employing milder reaction conditions can help preserve the original stereochemistry of the double bonds. Chemoenzymatic methods, which operate at lower temperatures, are particularly effective at avoiding isomerization.[8]

  • Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient reaction time, inactive catalyst/reagent, or suboptimal conditions.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, adding more catalyst or reagent might be necessary.[11]

Experimental Protocols

Protocol 1: Reduction of Methyl Linolenate using NaBH₄/Al₂O₃

This protocol describes a selective, non-catalytic reduction of a fatty acid methyl ester under relatively mild conditions.[4]

Materials:

  • Methyl Linolenate

  • Sodium Borohydride (NaBH₄)

  • Activated Alumina (Al₂O₃)

  • Methanol

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of NaBH₄/Al₂O₃: Mix sodium borohydride with activated alumina in a mortar and pestle to create a supported reagent. This increases the stability and selectivity of the NaBH₄.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl linolenate in diethyl ether.

  • Reagent Addition: Add the prepared NaBH₄/Al₂O₃ support to the flask, followed by the slow, dropwise addition of methanol. The use of methanol with NaBH₄ generates alkoxyborohydride species that are effective reducing agents.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Yields for Fatty Alcohol Synthesis via Hydrogenation of Fatty Acid Methyl Esters (FAMEs)

Catalyst SystemPrecursorTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Reference
Cu-Zn-Al-BaC12-C18 FAMEs200-30025-30>90>90[2]
CuO/ZnO/Al₂O₃Fatty EstersN/AN/A>98High[2]
Ru-Macho-BHMyristyl Myristate1003.5HighHigh[8]
CoSn/ZnOMethyl OleateN/AN/AN/AHigh (to Oleyl Alcohol)[1]

Note: "N/A" indicates data not specified in the cited source. Yields and selectivities are highly dependent on the specific substrate and precise reaction conditions.

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start Linolenic Acid / Ester Reaction Reduction Reaction (e.g., Hydrogenation or Metal Hydride) Start->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup / Quenching Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purify Column Chromatography / Distillation Drying->Purify Final Pure this compound Purify->Final

Caption: General workflow for the synthesis and purification of this compound.

G LowYield Low Yield Observed? CheckCompletion Check Reaction Completion (TLC/GC) LowYield->CheckCompletion Yes CheckReagent Check Catalyst/Reagent Activity CheckCompletion->CheckReagent Complete Incomplete Action: Increase Time / Add Reagent CheckCompletion->Incomplete Incomplete CheckConditions Review Reaction Conditions (Temp, Pressure) CheckReagent->CheckConditions Active Inactive Action: Use Fresh Reagent/Catalyst CheckReagent->Inactive Inactive CheckWorkup Review Workup/Purification Procedure CheckConditions->CheckWorkup Optimal Suboptimal Action: Optimize Conditions CheckConditions->Suboptimal Suboptimal Loss Action: Refine Purification Technique CheckWorkup->Loss Inefficient Success Yield Improved Incomplete->Success Inactive->Success Suboptimal->Success Loss->Success

Caption: Troubleshooting decision tree for low reaction yield.

G Ester Methyl Linolenate (R-COOCH₃) Adsorbs to Catalyst Surface Catalyst Catalyst Surface (e.g., Cu, Ru) Ester->Catalyst H2 H₂ Gas H2->Catalyst Intermediate Hemiacetal Intermediate Formed on Catalyst Catalyst->Intermediate Hydrogenolysis Alcohol This compound (R-CH₂OH) Desorbs from Surface Intermediate->Alcohol Methanol Methanol (CH₃OH) Intermediate->Methanol

References

Troubleshooting peak broadening of linolenyl alcohol in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Peak Broadening of Linolenyl Alcohol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak broadening issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening for this compound in GC analysis?

Peak broadening for this compound, a long-chain unsaturated alcohol, can stem from several factors. These can be broadly categorized as system-related issues, method parameters, and analyte-specific interactions. Common causes include:

  • System Activity: Active sites in the GC system, such as in the inlet liner or at the head of the column, can interact with the hydroxyl group of this compound, leading to peak tailing, a form of peak broadening.

  • Improper Injection Technique: A slow or inconsistent injection can result in a broad initial sample band, which translates to a broad peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion and broadening.

  • Inappropriate Column Choice: Using a non-polar column for a polar analyte like an alcohol can result in poor peak shape.

  • Suboptimal Method Parameters: Incorrect inlet temperature, oven temperature program, or carrier gas flow rate can all contribute to peak broadening.

  • Thermal Degradation: this compound, being an unsaturated alcohol, can be susceptible to thermal degradation at high inlet temperatures, leading to breakdown products and distorted peaks.

  • Dead Volume: Excessive volume in the flow path between the injector and the detector where the sample can diffuse can lead to broader peaks.[1]

Q2: How can I improve the peak shape of this compound without changing my column?

Several strategies can be employed to improve peak shape:

  • Optimize Injection Parameters: Ensure a fast and reproducible injection. For splitless injections, a pressure pulse at the beginning of the injection can help to create a narrower initial band.[2]

  • Use an Inert Liner: Deactivated inlet liners, particularly those with glass wool, are crucial for analyzing active compounds like alcohols.[3][4][5] The glass wool provides a large surface area for volatilization and can help trap non-volatile residues.

  • Lower the Initial Oven Temperature: Starting the oven temperature program at a lower temperature can help to focus the analytes at the head of the column, resulting in sharper peaks.[2][6]

  • Adjust the Inlet Temperature: While a high temperature is needed for volatilization, an excessively high inlet temperature can cause thermal degradation.[7] Experiment with lowering the inlet temperature to find a balance.

  • Derivatization: Chemically modifying the hydroxyl group of this compound through derivatization, such as silylation, can significantly improve peak shape by reducing its polarity and preventing interactions with active sites.[3][8][9][10][11][12]

Q3: When should I consider derivatization for this compound analysis?

Consider derivatization when you consistently observe peak tailing or broadening that cannot be resolved by optimizing instrumental parameters. Derivatization is particularly beneficial when:

  • You are performing trace-level analysis and need to improve sensitivity.

  • You observe significant peak tailing that affects integration and quantification.

  • You suspect thermal degradation of the analyte in the injector.

  • You want to improve the volatility of this compound for better chromatography.[3][8][9][10][11][12]

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues leading to peak broadening of this compound.

Guide 1: Addressing Peak Tailing Due to System Activity

Peak tailing is a common form of peak broadening where the latter half of the peak is wider than the front half. This is often caused by interactions between the polar hydroxyl group of this compound and active sites in the GC system.

Troubleshooting Workflow:

cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing for this compound check_liner Is an inert liner being used? start->check_liner install_inert_liner Install a new, deactivated liner (preferably with glass wool) check_liner->install_inert_liner No check_column Is the column front contaminated? check_liner->check_column Yes install_inert_liner->check_column trim_column Trim 10-20 cm from the front of the column check_column->trim_column Yes consider_derivatization Consider derivatization (silylation) check_column->consider_derivatization No trim_column->consider_derivatization end_good_peak Achieve Symmetrical Peak Shape consider_derivatization->end_good_peak Yes end_persistent_tailing Persistent Tailing: Further Investigation Needed consider_derivatization->end_persistent_tailing No

Caption: A logical workflow for diagnosing and resolving peak tailing of this compound.

Detailed Steps:

  • Verify Liner Type: The inlet liner is the first point of contact for the sample. For active compounds like this compound, a standard glass liner can have active silanol groups that cause adsorption and peak tailing.

    • Action: Replace the current liner with a new, deactivated (silanized) liner . Liners with a small amount of deactivated glass wool are often recommended as they promote better vaporization and trap non-volatile residues, protecting the column.[3][4][5]

  • Inspect and Maintain the Column: Over time, the front end of the GC column can become contaminated with non-volatile sample residues, creating active sites.

    • Action: Trim the first 10-20 cm of the column. This will remove the contaminated section and expose a fresh, inert surface.[6]

  • Consider Derivatization: If peak tailing persists after addressing liner and column issues, the inherent polarity of this compound may be the primary cause.

    • Action: Implement a derivatization procedure to cap the active hydroxyl group. Silylation with a reagent like BSTFA is a common and effective method.[8][9][10][11][12]

Guide 2: Optimizing GC Method Parameters

Suboptimal GC parameters can significantly contribute to peak broadening. This guide provides a systematic approach to optimizing your method for this compound.

Parameter Optimization Strategy:

cluster_1 GC Method Parameter Optimization start Broad this compound Peak check_inlet_temp Optimize Inlet Temperature start->check_inlet_temp check_oven_program Optimize Oven Temperature Program check_inlet_temp->check_oven_program check_flow_rate Optimize Carrier Gas Flow Rate check_oven_program->check_flow_rate check_injection_volume Optimize Injection Volume check_flow_rate->check_injection_volume end_sharp_peak Achieve Sharp, Well-Defined Peak check_injection_volume->end_sharp_peak

Caption: A sequential approach to optimizing GC method parameters for improved peak shape.

Detailed Steps:

  • Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of this compound but not so high as to cause thermal degradation.

    • Recommendation: Start with an inlet temperature of 250 °C. If peak fronting is observed, the temperature may be too low. If broader peaks with potential shoulders are seen, consider lowering the temperature in 10-20 °C increments to check for thermal degradation.[7]

  • Oven Temperature Program: A proper temperature program is crucial for good peak shape and resolution.

    • Recommendation: For a polar column like a wax-type phase, a suitable starting point is an initial temperature of 150°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 240-250°C and hold for 5-10 minutes. A slower ramp rate can sometimes improve the separation of closely eluting compounds.[13]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.

    • Recommendation: For a 0.25 mm ID column, a typical flow rate is around 1-1.5 mL/min. Setting the carrier gas to a constant flow mode is generally recommended.

  • Injection Volume: Overloading the column is a common cause of peak broadening.

    • Recommendation: If you suspect column overload, try reducing the injection volume by half. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Data Presentation

The following table summarizes the expected impact of key troubleshooting steps on the peak shape of this compound. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

ConditionPeak Asymmetry Factor (Typical)Peak Width at Half Height (s, Typical)Expected Outcome on Peak Shape
Problematic: Standard Glass Liner, No Derivatization> 1.5> 5Significant Tailing and Broadening
Improved: Deactivated Liner, No Derivatization1.2 - 1.53 - 5Reduced Tailing, Moderate Broadening
Optimized: Deactivated Liner, With Silylation1.0 - 1.2< 3Symmetrical and Sharp Peak

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is more volatile and less polar, leading to improved peak shape in GC analysis.[8][9][10][11][12][14][15]

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane or Hexane (GC grade)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., heptane) at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: Transfer 100 µL of the this compound solution into an autosampler vial insert.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas. It is crucial to ensure the sample is completely dry, as moisture will react with the silylating reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 850 µL of heptane or hexane to a final volume of 1 mL.

  • Analysis: The sample is now ready for injection into the GC.

Protocol 2: Recommended GC Method for this compound (as TMS derivative)

This protocol provides a starting point for the GC analysis of silylated this compound. Optimization may be required based on your specific instrument and column.

  • GC System: Agilent 7890B or equivalent with FID detector

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar mid-polarity column. A wax column can also be used, but avoid it if analyzing silylated compounds as the stationary phase can react with the derivatizing reagent.[16]

  • Inlet: Split/Splitless injector

  • Liner: Deactivated, single-taper with glass wool

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Inlet Temperature: 260 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 250 °C

    • Hold at 250 °C for 10 minutes

  • Detector: FID

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

References

Optimizing hydrogenation conditions for linolenyl alcohol to produce saturated alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the hydrogenation of linolenyl alcohol to produce saturated alcohols, such as stearyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the complete hydrogenation of this compound to stearyl alcohol?

A1: For complete saturation of the carbon-carbon double bonds in this compound, common and effective heterogeneous catalysts include Palladium on carbon (Pd/C) and Raney® Nickel.[1][2][3] These catalysts are highly active for the hydrogenation of alkenes under appropriate reaction conditions.[4][5]

Q2: What are typical starting reaction conditions for the complete hydrogenation of this compound?

A2: Initial reaction conditions can vary based on the specific catalyst and experimental setup. However, a general starting point would be:

  • Catalyst: 5-10% Pd/C or Raney Ni.

  • Temperature: Room temperature to 100°C.[6][7] Higher temperatures may be required, but starting lower can help control selectivity and minimize side reactions.

  • Hydrogen Pressure: Atmospheric pressure (using a hydrogen balloon) to 6 MPa (approx. 870 psi).[1][8]

  • Solvent: Protic solvents like ethanol or methanol generally accelerate the reaction rate.[1][9]

Q3: My reaction is stalled, and the hydrogenation is incomplete. What are the possible causes and solutions?

A3: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the substrate or solvent. Ensure high-purity reagents. The catalyst might also have become deactivated through improper handling, such as exposure of Pd/C to air while dry.[1]

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and consider using a double-layered balloon as hydrogen can permeate through a single layer.[1] For pressure reactors, ensure there are no leaks.

  • Poor Mass Transfer: The reaction mixture needs to be stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.[1]

  • Low Catalyst Loading: The amount of catalyst may be insufficient for the amount of substrate. Consider increasing the catalyst loading.

Q4: I am observing the formation of unwanted byproducts. What are they and how can I minimize them?

A4: Common side reactions include hydrogenolysis of the alcohol group to form hydrocarbons, and isomerization of the double bonds (less of a concern when aiming for full saturation).[10] To minimize byproduct formation:

  • Optimize Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

  • Control Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to avoid over-reduction.

  • Catalyst Choice: Some catalysts are more prone to hydrogenolysis than others. If hydrocarbon formation is a significant issue, screening different catalysts may be necessary.

Q5: Are there any safety precautions I should be aware of when performing this reaction?

A5: Yes, safety is paramount.

  • Flammability of Catalysts: Pd/C and Raney Ni are flammable, especially when dry and saturated with hydrogen.[1] Always handle them in a wet state and under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Pressure Equipment: If using a pressure reactor, ensure it is properly maintained and operated within its pressure limits.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Hydrogenation Catalyst poisoningUse high-purity this compound and solvents.
Insufficient hydrogen supplyCheck for leaks in the system. If using a balloon, ensure it is sufficiently large and consider double-layering.[1]
Poor catalyst/substrate contactIncrease the stirring speed to improve mass transfer.[1]
Catalyst deactivationEnsure proper handling of the catalyst, especially avoiding exposure of dry, hydrogen-saturated catalyst to air.[1]
Formation of Hydrocarbons Over-hydrogenation/HydrogenolysisReduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it upon completion.
Catalyst typeConsider screening alternative catalysts that are less prone to hydrogenolysis.
Slow Reaction Rate Low temperature or pressureGradually increase the temperature and/or hydrogen pressure.
Inappropriate solventUse a protic solvent like ethanol or methanol to potentially increase the reaction rate.[1][9]
Low catalyst loadingIncrease the catalyst to substrate ratio.
Cis-Trans Isomerization Suboptimal reaction conditionsWhile less critical for full saturation, this can be minimized by optimizing temperature and catalyst choice.

Data Summary

Table 1: Typical Reaction Conditions for Complete Hydrogenation of Unsaturated Fatty Acid Derivatives
ParameterPd/CRaney NiCu-based Catalysts
Catalyst Loading (wt%) 1-10%5-20%3%
Temperature (°C) 25 - 7025 - 140240
Pressure (MPa) 0.1 - 3.00.1 - 6.06.0
Solvent Methanol, EthanolEthanol, Water1,4-Dioxane
Reaction Time (h) 2 - 244 - 98
Typical Conversion (%) >99>9998
Selectivity to Saturated Alcohol (%) >99>9596.6

Note: Data is compiled from various sources on the hydrogenation of unsaturated fatty acid esters and related compounds and serves as a guideline for this compound hydrogenation.[3][8][12][13][14]

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Pd/C at Atmospheric Pressure

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • Add the desired amount of this compound and ethanol to a round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Carefully add 10% Pd/C to the flask under the inert atmosphere. Caution: Pd/C is flammable and should not be allowed to dry out in the presence of air.[1]

  • Seal the flask with a septum and purge the headspace with hydrogen gas by repeatedly evacuating the flask (to a moderate vacuum) and refilling with hydrogen from a balloon. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Keep the filter cake wet to prevent ignition.[1]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude stearyl alcohol.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation of this compound using Raney® Ni under Pressure

Materials:

  • This compound

  • Raney® Nickel (in water or ethanol slurry)

  • Ethanol

  • Hydrogen gas (cylinder)

  • Pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In the pressure reactor vessel, combine the this compound and ethanol.

  • Under a stream of inert gas, carefully add the Raney® Ni slurry.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 MPa).[8]

  • Begin stirring and heat the reactor to the desired temperature (e.g., 140°C).[2]

  • Monitor the reaction by observing the pressure drop in the reactor.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Raney® Ni catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_end Result start Start reagents Combine this compound, Solvent, and Catalyst start->reagents setup Assemble Reactor (Flask or Autoclave) reagents->setup purge_inert Purge with Inert Gas setup->purge_inert purge_h2 Introduce Hydrogen purge_inert->purge_h2 react Stir under H2 Pressure and Temperature purge_h2->react monitor Monitor Reaction (TLC/GC/Pressure) react->monitor quench Purge with Inert Gas monitor->quench Reaction Complete filter Filter Catalyst quench->filter evaporate Solvent Evaporation filter->evaporate purify Purification evaporate->purify end Saturated Alcohol purify->end

Caption: Experimental workflow for the hydrogenation of this compound.

troubleshooting_guide start Incomplete Hydrogenation? no Reaction Successful start->no No check_h2 Check H2 Supply (Pressure/Balloon) start->check_h2 Yes check_stir Increase Stirring Speed check_h2->check_stir Sufficient fix_h2 Refill/Fix Leaks check_h2->fix_h2 Insufficient check_catalyst Evaluate Catalyst Activity check_stir->check_catalyst check_catalyst->no Active replace_catalyst Use Fresh Catalyst & Purify Reagents check_catalyst->replace_catalyst Inactive h2_ok Sufficient h2_issue Insufficient fix_h2->check_stir catalyst_ok Active catalyst_issue Inactive/Poisoned replace_catalyst->no

Caption: Troubleshooting decision tree for incomplete hydrogenation.

References

Techniques for improving the aqueous solubility of linolenyl alcohol for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with techniques, troubleshooting advice, and detailed protocols for improving the aqueous solubility of linolenyl alcohol for use in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?

This compound is a long-chain fatty alcohol, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing). Its long hydrocarbon tail does not interact favorably with polar water molecules, leading to very low solubility in aqueous media and a tendency to precipitate.

Q2: What are the most common methods to improve the aqueous solubility of this compound for bioassays?

Common techniques involve using co-solvents, complexation agents, or formulating the compound into delivery systems. The primary methods include:

  • Co-solvents: Using small, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to first dissolve the this compound before diluting it in the aqueous medium.[1]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule, whose exterior is hydrophilic.[2][3][4]

  • Formulation into Liposomes: Incorporating this compound into the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.[5]

  • Formation of Micelles: Using surfactants to form micelles, which are aggregates that can carry the lipophilic compound in their core.[6]

  • Binding to Bovine Serum Albumin (BSA): Complexing the fatty alcohol with a carrier protein like BSA, which is a standard method for delivering fatty acids and other lipids to cells in culture.[7]

Q3: Can I just dissolve this compound in DMSO and add it directly to my cell culture?

Yes, this is a common approach, but it must be done carefully. High concentrations of DMSO can be toxic to cells.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5%, and to always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.[1]

Q4: Which method is best for my specific experiment?

The choice of method depends on several factors, including the required concentration of this compound, the cell type being used, and the specific endpoints of the bioassay. The table below provides a comparison to help guide your decision.

Troubleshooting Guide

Problem: My this compound precipitates immediately after I add it to the cell culture medium.
Potential Cause Solution
Concentration is too high The intended concentration may exceed the solubility limit in the medium. Solution: Perform a dose-response experiment starting with a much lower concentration and gradually increasing it to find the maximum soluble concentration.[7]
Inadequate initial stock solution The compound was not fully dissolved in the initial organic solvent (e.g., DMSO, ethanol) before dilution. Solution: Ensure the this compound is completely dissolved in the stock solvent. Gentle warming (to 37°C) or vortexing may help.[8]
"Uso effect" / Precipitation upon dilution Rapid dilution of the organic stock in the aqueous medium can cause the compound to crash out of solution.[7] Solution: Add the stock solution dropwise to the medium while vortexing or stirring vigorously to ensure rapid dispersal. Avoid adding the stock directly to a static volume of medium.
Interaction with media components Salts, proteins, or other components in the culture medium can reduce the solubility of the compound.[9][10] Solution: Try pre-complexing the this compound with fatty acid-free BSA before adding it to the medium. This can significantly enhance its stability in solution.[7]
Problem: My cells are dying or showing signs of stress, even at low concentrations of this compound.
Potential Cause Solution
Solvent Toxicity The concentration of the organic solvent (DMSO, ethanol) may be too high for your specific cell line.[1] Solution: Reduce the final solvent concentration to the lowest possible level (ideally <0.1%). Always run a vehicle control to differentiate between solvent toxicity and compound toxicity. Consider alternative solubilization methods that do not require organic solvents, such as cyclodextrin complexation or liposomal delivery.
Compound Cytotoxicity This compound itself may be cytotoxic to your cells at the tested concentrations. Solution: Perform a thorough literature search for the known effects of this compound on your cell type. Conduct a detailed dose-response and time-course experiment to determine the cytotoxic threshold.
Formation of Toxic Aggregates Small, non-visible precipitates or aggregates of the compound can be toxic to cells. Solution: Improve the solubilization method. Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any micro-precipitates.

Data Presentation: Comparison of Solubilization Techniques

Technique Typical Final Concentration Range Advantages Disadvantages Best For...
Co-Solvent (DMSO/Ethanol) Low (µM range)Simple, quick, and inexpensive.[1]Potential for solvent toxicity; risk of precipitation upon dilution.[1][7]Initial screening, proof-of-concept studies.
Cyclodextrin Complexation Low to Moderate (µM to low mM range)Reduces solvent toxicity; enhances stability and bioavailability.[2][3]Requires optimization of drug:cyclodextrin ratio; may have its own biological effects.[4]In vitro and in vivo studies requiring higher concentrations and stability.
Liposomal Formulation Moderate to High (mM range)High loading capacity; protects the compound from degradation; can be targeted to specific cells.[11]Complex and time-consuming preparation; requires specialized equipment (e.g., extruder).[5]Drug delivery studies, in vivo experiments, and when high concentrations are needed.
BSA Conjugation Low to Moderate (µM range)Mimics physiological transport; generally non-toxic and biocompatible.[7]BSA can have its own biological effects; may interfere with some assays.Cell-based assays, especially for studying metabolic pathways.

Experimental Protocols & Visualizations

Method 1: Co-Solvent Dilution (Using DMSO)

This is the most straightforward method but requires careful control of the final solvent concentration.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Controls stock1 Weigh this compound stock2 Add DMSO to desired stock concentration (e.g., 100 mM) stock1->stock2 stock3 Vortex/Warm (37°C) until fully dissolved stock2->stock3 work3 Add stock solution dropwise to achieve final concentration stock3->work3 Dilute work1 Warm cell culture medium to 37°C work2 Vigorously vortex medium work1->work2 work2->work3 work4 Filter with 0.22 µm filter work3->work4 control1 Prepare Vehicle Control: Medium + same volume of DMSO work4->control1 Use in parallel

Caption: Workflow for solubilizing this compound using DMSO as a co-solvent.

Protocol:
  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of high-purity DMSO to achieve a high concentration stock (e.g., 10-100 mM).

    • Vortex thoroughly. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to ensure the compound is completely dissolved.[8] This is your stock solution. Store at -20°C or -80°C.

  • Prepare Working Solution:

    • Warm your serum-free or complete cell culture medium to 37°C.

    • While vortexing the medium at medium-high speed, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent precipitation.

    • Continue vortexing for another 10-15 seconds.

    • (Optional but recommended) Sterilize the final working solution by passing it through a 0.22 µm syringe filter. This also removes any micro-aggregates that may have formed.

  • Controls:

    • Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of cell culture medium. This control is essential to ensure that any observed effects are due to the this compound and not the solvent.

Method 2: Complexation with Cyclodextrins

This method encapsulates the hydrophobic this compound in a water-soluble carrier molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[3][4]

Inclusion Complex Formation Diagram

G cluster_main Cyclodextrin Inclusion Complex lipid This compound (Hydrophobic) plus + cd_top Hydrophilic Exterior cd_bottom Hydrophobic Cavity complex_cd final_complex Water-Soluble Inclusion Complex complex_cd->final_complex complex_lipid

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol (Kneading Method):
  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Prepare Cyclodextrin Paste:

    • In a glass mortar, place the required amount of HP-β-CD.

    • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin powder to form a thick, uniform paste.

  • Incorporate this compound:

    • If this compound is a liquid, add it directly to the paste. If it is a solid, dissolve it in a minimal amount of ethanol first.

    • Knead the mixture thoroughly in the mortar and pestle for 30-60 minutes. This mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.[12]

  • Drying and Reconstitution:

    • Dry the resulting paste in an oven at 40-50°C or under a vacuum until all the solvent has evaporated, leaving a dry powder.

    • The resulting powder is the inclusion complex, which should now be readily soluble in water or cell culture medium.

    • Dissolve the powder in your desired aqueous medium to the final target concentration and filter through a 0.22 µm filter.

Method 3: Liposomal Formulation

This advanced method incorporates this compound into the lipid bilayer of vesicles, which can then be suspended in an aqueous medium.

Protocol (Thin-Film Hydration Method):
  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid (e.g., phosphatidylcholine), cholesterol (for stability), and this compound in an organic solvent like chloroform or a chloroform:methanol mixture. A typical molar ratio might be 10:2:1 (phospholipid:cholesterol:this compound).

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator. This will deposit a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding your aqueous buffer or medium (e.g., PBS) and agitating the flask. This can be done by vortexing or swirling. This process causes the lipid sheets to swell and form large, multilamellar vesicles (MLVs). Perform this step at a temperature above the phase transition temperature of the primary lipid.

  • Sizing (Extrusion):

    • To obtain uniformly sized vesicles (e.g., 100 nm), the MLV suspension must be downsized. The most common method is extrusion.

    • Load the MLV suspension into a lipid extruder and repeatedly pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This should be done 10-20 times. This process forms large unilamellar vesicles (LUVs).

  • Final Product:

    • The resulting translucent suspension contains the this compound incorporated into the liposomes. It can be added directly to cell cultures. The suspension should be stored at 4°C.

Troubleshooting Logic for Precipitation in Bioassays

G start Precipitate observed in cell culture medium? check_stock Is stock solution clear and fully dissolved? start->check_stock Yes end_ok No issue detected. Proceed with experiment. start->end_ok No check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock Remake stock. Ensure complete dissolution (vortex/warm). check_stock->remake_stock No check_dilution How was stock added to medium? check_conc->check_dilution No lower_conc Lower the final concentration. Perform solubility test. check_conc->lower_conc Yes improve_dilution Add stock dropwise to vortexing medium. check_dilution->improve_dilution Added all at once alt_method Consider alternative method: BSA, Cyclodextrin, or Liposomes. check_dilution->alt_method Dropwise to vortexing medium remake_stock->check_stock Re-evaluate lower_conc->check_conc Re-evaluate improve_dilution->check_dilution Re-evaluate

Caption: Decision tree for troubleshooting precipitation of lipophilic compounds.

References

Technical Support Center: Stabilization of Linolenyl Alcohol in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linolenyl alcohol in topical cream formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in topical creams?

A1: The primary cause of degradation for this compound, a polyunsaturated fatty alcohol, is oxidation.[1][2][3] Its three double bonds make it highly susceptible to attack by free radicals, a process that can be initiated by exposure to heat, light, and trace metal ions.[1] This oxidative process leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, causing rancidity, loss of efficacy, and changes in the cream's color and odor.[1]

Q2: What are the most effective antioxidants for stabilizing this compound?

A2: A combination of antioxidants is generally more effective than a single one due to synergistic effects.[4] The most effective approach involves using a primary antioxidant (a radical scavenger) in conjunction with a secondary antioxidant (a preventive antioxidant).

  • Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to free radicals, neutralizing them and stopping the oxidation chain reaction.[1]

    • Tocopherols (Vitamin E): Natural and effective. Alpha-tocopherol is biologically active, while gamma-tocopherol can be more effective in protecting the formulation itself.

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are very effective radical scavengers.[1][5] They often show synergistic activity with tocopherols.[6]

  • Secondary Antioxidants (Preventive Antioxidants):

    • Chelating Agents: These inactivate metal ions (e.g., iron, copper) that can catalyze the initiation of oxidation.[2] Commonly used chelating agents include Ethylenediaminetetraacetic acid (EDTA) and Citric Acid.[7][8]

    • Synergists: Some antioxidants can regenerate primary antioxidants. For example, Vitamin C (ascorbic acid) can regenerate Vitamin E after it has been oxidized.[9]

Q3: What concentration of antioxidants should I use?

A3: The optimal concentration depends on the specific formulation, the concentration of this compound, and the anticipated environmental stressors. However, general guidelines for topical formulations are as follows:

AntioxidantTypical Concentration Range (% w/w)
Tocopherols (Vitamin E)0.1 - 1.0%
BHT / BHA0.01 - 0.1%
Ascorbyl Palmitate0.01 - 0.2%
EDTA0.05 - 0.2%
Citric Acid0.1 - 0.5%

It is crucial to perform stability studies to determine the most effective concentration for your specific formulation.

Q4: How does pH affect the stability of this compound in a cream?

A4: The pH of a cream formulation can significantly impact the stability of the emulsion and the efficacy of the antioxidants. An unstable emulsion can expose the this compound to pro-oxidants. The optimal pH for your formulation will depend on the emulsifiers and other excipients used. It is recommended to conduct stability studies at different pH values to determine the optimal range for your product.

Q5: How can I protect my formulation from light-induced degradation?

A5: this compound is susceptible to photodegradation. To minimize this, it is essential to:

  • Use opaque or light-resistant primary packaging (e.g., amber glass jars, opaque plastic tubes).[10]

  • Store the final product in a dark place.

  • Conduct photostability testing as part of your stability protocol to understand the impact of light on your formulation.[10][11]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Cream develops a rancid or "off" odor. Oxidation of this compound leading to the formation of volatile secondary oxidation products.• Increase the concentration of your primary antioxidant (e.g., tocopherols, BHT).• Add or increase the concentration of a chelating agent (e.g., EDTA, citric acid) to inactivate metal catalysts.• Evaluate the head-space oxygen in your packaging; consider packaging under an inert gas like nitrogen.• Ensure your packaging is protecting the product from light.
Discoloration of the cream (e.g., yellowing). Oxidation products can be colored. Interaction of degradation products with other formulation ingredients.• Implement a synergistic antioxidant system (e.g., Vitamin E + Vitamin C derivative + Chelating Agent).• Check for and eliminate any sources of metal ion contamination in your raw materials or from manufacturing equipment.• Conduct photostability testing to see if light is the primary cause.
Change in viscosity or emulsion separation. Degradation of this compound can affect the oil phase properties. The pH of the formulation may be drifting into a range where the emulsifier is less effective.• Re-evaluate your emulsification system for robustness.• Buffer the formulation to maintain a stable pH within the optimal range for your emulsifier.• Ensure your antioxidant system is adequately protecting the oil phase from degradation.
Loss of this compound potency over time. Chemical degradation, primarily through oxidation.• This is the primary indicator of instability. All the solutions mentioned above apply.• Perform a comprehensive stability study with multiple antioxidant combinations and concentrations to find the optimal protective system.• Use a validated, stability-indicating analytical method (e.g., HPLC) to accurately track the concentration of this compound over time.[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Topical Cream with this compound

This protocol describes the preparation of a basic oil-in-water (O/W) topical cream.

Phase A: Oil Phase

  • In a suitable vessel, combine the oil-soluble ingredients:

    • This compound (e.g., 2.0%)

    • Emulsifier 1 (e.g., Cetearyl Alcohol, 10.0%)

    • Emollient (e.g., Caprylic/Capric Triglyceride, 8.0%)

    • Primary Antioxidant(s) (e.g., Tocopherol 0.5%, BHT 0.05%)

  • Heat Phase A to 75°C with gentle stirring until all components are melted and uniform.

Phase B: Water Phase

  • In a separate vessel, combine the water-soluble ingredients:

    • Deionized Water (q.s. to 100%)

    • Humectant (e.g., Glycerin, 5.0%)

    • Emulsifier 2 (e.g., Ceteareth-20, 2.0%)

    • Chelating Agent (e.g., Disodium EDTA, 0.1%)

  • Heat Phase B to 75°C with stirring until all solids are dissolved.

Emulsification

  • Slowly add Phase A to Phase B while homogenizing at a moderate speed.

  • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Switch to gentle propeller mixing and begin cooling the emulsion.

Phase C: Cool-Down Phase

  • When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients:

    • Preservative (e.g., Phenoxyethanol, 1.0%)

    • pH adjuster (e.g., Citric Acid or Sodium Hydroxide to target pH)

  • Continue gentle mixing until the cream is uniform and has reached room temperature.

  • Package in appropriate containers for stability testing.

Protocol 2: Stability Testing of the Topical Cream

This protocol is based on ICH guidelines for stability testing.[13][14]

1. Sample Storage:

  • Store samples of the cream in the intended final packaging.

  • Place samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose samples to a light source as per ICH Q1B guidelines.[10] Keep control samples wrapped in aluminum foil to protect from light.

2. Testing Time Points:

  • Accelerated: 0, 1, 2, 3, and 6 months.

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

3. Analytical Tests: At each time point, evaluate the following parameters:

  • Appearance: Color, odor, and phase separation.

  • pH: Measure the pH of a 10% dispersion of the cream in water.

  • Viscosity: Measure using a calibrated viscometer.

  • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.[12]

  • Degradation Products: Monitor for the appearance and growth of degradation product peaks in the HPLC chromatogram.

  • Microbial Content: Perform microbial limit tests.

4. Data Presentation: The results of the stability testing can be summarized in a table for easy comparison.

Table 1: Example Stability Data for this compound Cream under Accelerated Conditions (40°C / 75% RH)

Test ParameterSpecificationTime 01 Month3 Months6 Months
Appearance Smooth, white creamConformsConformsSlight yellowingYellowing, slight off-odor
pH 5.0 - 6.05.55.45.24.9
Viscosity (cP) 10,000 - 15,00012,50012,30011,80011,000
This compound Assay (%) 90.0 - 110.0% of label claim100.2%97.5%92.1%85.3%
Total Degradation Products (%) NMT 2.0%<0.1%0.5%1.2%2.5%

Visualizations

Oxidation_Pathway Linolenyl_Alcohol This compound (Polyunsaturated) Alkyl_Radical Alkyl Radical (L•) Linolenyl_Alcohol->Alkyl_Radical H• abstraction Initiation Initiation (Heat, Light, Metal Ions) Peroxyl_Radical Peroxyl Radical (LOO•) Alkyl_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide + LH - L• Propagation Propagation Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Degradation Degradation

Caption: Autoxidation pathway of this compound.

Antioxidant_Mechanism cluster_0 Radical Scavenging cluster_1 Metal Chelation Peroxyl_Radical Peroxyl Radical (LOO•) Stable_Hydroperoxide Stable Hydroperoxide (LOOH) Primary_Antioxidant Primary Antioxidant (e.g., Tocopherol, BHT) (AH) Primary_Antioxidant->Peroxyl_Radical H• Donation Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Metal_Ion Metal Ion Catalyst (e.g., Fe²⁺, Cu²⁺) Inactive_Complex Inactive Metal Complex Chelating_Agent Chelating Agent (e.g., EDTA, Citric Acid) Chelating_Agent->Metal_Ion Binding

Caption: Mechanisms of antioxidant action.

Experimental_Workflow Formulation 1. Cream Formulation (with this compound & Stabilizers) Packaging 2. Packaging (in final container) Formulation->Packaging Stability_Chambers 3. Place in Stability Chambers Packaging->Stability_Chambers Conditions Accelerated (40°C) Long-Term (25°C) Photostability Stability_Chambers->Conditions Testing 4. Pull Samples at Time Points (0, 1, 3, 6... months) Conditions->Testing Analysis 5. Analytical Testing Testing->Analysis Tests • Physical (Appearance, pH, Viscosity) • Chemical (Assay, Degradants) Analysis->Tests Data_Evaluation 6. Data Evaluation & Shelf-Life Determination Analysis->Data_Evaluation

Caption: Workflow for stability testing.

References

Identifying degradation byproducts of linolenyl alcohol under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of linolenyl alcohol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a polyunsaturated fatty alcohol, is susceptible to degradation primarily through oxidation (autoxidation and photo-oxidation) and thermal decomposition. The presence of three double bonds in its structure makes it particularly prone to free radical-mediated oxidation.[1]

Q2: What are the expected degradation byproducts of this compound under oxidative stress?

A2: Under oxidative stress, this compound is expected to form a complex mixture of degradation byproducts. The initial products are typically hydroperoxides. These primary products are unstable and can further decompose into a variety of secondary oxidation products, including:

  • Aldehydes

  • Ketones

  • Epoxy alcohols

  • Cyclic peroxides [2][3]

While direct studies on this compound are limited, research on the closely related linoleic acid has identified specific oxidation products such as 2,4-decadienal and 4-hydroxy-2-nonenal (HNE).

Q3: How does light exposure affect the stability of this compound?

A3: Light, particularly in the presence of photosensitizers, can accelerate the oxidation of this compound through a process called photo-oxidation. This can lead to the formation of hydroperoxides and subsequent degradation products, similar to autoxidation but often at an accelerated rate.

Q4: What happens to this compound at elevated temperatures?

A4: Thermal stress can induce the degradation of this compound. At elevated temperatures, it can undergo decomposition to form various volatile and non-volatile byproducts. Studies on similar long-chain unsaturated fatty acids suggest that thermal degradation can lead to cleavage at positions allylic or vinylic to the double bonds, resulting in the formation of shorter-chain fatty acids and alkanes.[4][5] Dehydration reactions are also possible.

Q5: How can I minimize the degradation of this compound during storage and experiments?

A5: To minimize degradation, this compound should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of antioxidants can also be effective in inhibiting the free radical chain reactions of autoxidation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Contamination or degradation of the sample.1. Ensure proper storage of this compound (low temperature, inert atmosphere, protection from light).2. Verify the purity of solvents and reagents.3. Prepare fresh samples for analysis.
Poor peak shape or resolution Inappropriate chromatographic conditions.1. Optimize the GC or HPLC method parameters (e.g., temperature gradient, mobile phase composition, flow rate).2. Consider derivatization of this compound and its byproducts to improve volatility and chromatographic performance for GC analysis.[6]
Difficulty in identifying degradation byproducts Lack of reference standards or complex fragmentation patterns in mass spectrometry.1. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.3. Compare experimental mass spectra with literature data for similar compounds if direct standards are unavailable.
Inconsistent quantitative results Issues with sample preparation, injection volume, or instrument calibration.1. Use an internal standard for quantification to correct for variations in sample preparation and injection.2. Ensure the calibration curve is linear over the concentration range of the analytes.3. Validate the analytical method for precision, accuracy, and linearity.

Experimental Protocols

Protocol 1: Forced Oxidation of this compound

Objective: To induce and analyze the oxidative degradation of this compound.

Materials:

  • This compound

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or a similar free radical initiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hexane

  • Methanol

  • Internal standard (e.g., a deuterated fatty alcohol)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a reaction vessel, add a known amount of the this compound stock solution to PBS.

  • Add AAPH to initiate the oxidation reaction.

  • Incubate the mixture at 37°C with shaking for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots of the reaction mixture.

  • Add the internal standard to the aliquots.

  • Extract the lipids with hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or HPLC-MS analysis.

Protocol 2: GC-MS Analysis of this compound and its Degradation Byproducts

Objective: To separate and identify the volatile and semi-volatile degradation byproducts of this compound.

Derivatization (for non-volatile byproducts):

  • To the dried extract from Protocol 1, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 5°C/min, hold for 10 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

Protocol 3: HPLC-MS/MS Analysis of this compound and its Degradation Byproducts

Objective: To separate and identify both polar and non-polar degradation byproducts of this compound.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • Start with 50% B

    • Linearly increase to 95% B over 20 minutes

    • Hold at 95% B for 5 minutes

    • Return to 50% B and equilibrate for 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Full scan for initial identification, followed by product ion scan (MS/MS) for structural confirmation.

  • Collision Energy: Optimized for each target compound.

Visualizations

Oxidation_Pathway Linolenyl_Alcohol This compound Peroxyl_Radical Peroxyl Radical Linolenyl_Alcohol->Peroxyl_Radical Initiation (+O2) Hydroperoxides Hydroperoxides Peroxyl_Radical->Hydroperoxides Propagation Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->Secondary_Products Decomposition

Caption: Simplified autoxidation pathway of this compound.

Experimental_Workflow Stress_Condition Apply Stress Condition (Oxidation, Light, Heat) Sample_Extraction Sample Extraction Stress_Condition->Sample_Extraction Analysis Analytical Separation (GC or HPLC) Sample_Extraction->Analysis Detection Detection and Identification (MS, MS/MS) Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General experimental workflow for degradation studies.

References

Optimizing reaction parameters for the enzymatic synthesis of linolenyl alcohol esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic synthesis of linolenyl alcohol esters.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound esters, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Ester Conversion Inactive Enzyme: The lipase may be denatured or inhibited.- Verify Enzyme Activity: Test the lipase with a standard substrate (e.g., p-nitrophenyl palmitate). - Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and humidity. - Avoid Inhibitors: Substrates or solvents may contain impurities that inhibit the enzyme. Use high-purity reagents.[1]
Sub-optimal Reaction Conditions: Temperature, pH, or water activity may not be ideal.- Optimize Temperature: Systematically vary the reaction temperature (e.g., 30-60°C) to find the optimum for the specific lipase used.[2][3] - Control Water Activity: The presence of water is crucial, but excess water can promote hydrolysis.[4][5][6] Consider using molecular sieves to control water content in solvent-based systems or optimize the initial water content in solvent-free systems.[6]
Poor Substrate Solubility: this compound or the fatty acid may not be sufficiently soluble in the reaction medium.- Select an Appropriate Solvent: Use a non-polar organic solvent like hexane or a mixture of solvents (e.g., hexane/2-butanone) to improve solubility.[7][8][9] - Increase Agitation: Ensure adequate mixing to improve mass transfer between the substrates and the enzyme.
Reaction Stops Prematurely Product Inhibition: The accumulation of the ester product or by-products (e.g., water) can inhibit the enzyme.- In-situ Product Removal: Consider using techniques like vacuum evaporation or adsorption to remove the ester or water as it is formed. - Optimize Substrate Ratio: A molar excess of one substrate (e.g., this compound) can sometimes drive the reaction forward.[8][10]
Enzyme Deactivation: The enzyme may lose activity over the course of the reaction due to factors like temperature instability or solvent effects.[11]- Immobilize the Enzyme: Immobilized lipases often exhibit greater stability and can be more easily recovered and reused.[1][3] - Choose a More Stable Enzyme: Screen different lipases to find one with better operational stability under your reaction conditions.[3]
Formation of By-products Hydrolysis: If excess water is present, the lipase can catalyze the hydrolysis of the newly formed ester back to this compound and the fatty acid.[5]- Strict Water Control: As mentioned above, carefully control the water content in the reaction.[6]
Acyl Migration (for polyol esters): Not directly applicable to this compound but relevant for similar syntheses.- This is less of a concern with a simple alcohol like this compound.
Difficulty in Product Purification Unreacted Substrates: High levels of unreacted this compound or fatty acid remain in the final mixture.- Optimize Reaction Time and Enzyme Concentration: Ensure the reaction goes to completion by optimizing these parameters. - Post-reaction Separation: Use techniques like column chromatography, distillation, or solvent extraction to separate the ester from the unreacted substrates.
Enzyme Contamination: The enzyme, especially if not immobilized, is present in the product mixture.- Use Immobilized Enzyme: This simplifies enzyme removal through simple filtration.[1] - Centrifugation/Filtration: If using a free enzyme, separate it by centrifugation followed by filtration.

Frequently Asked Questions (FAQs)

1. Which lipase is best for synthesizing this compound esters?

The choice of lipase is critical. Candida antarctica lipase B (CALB), often available in an immobilized form as Novozym 435, is widely reported to be highly efficient for esterification reactions due to its broad substrate specificity and high stability.[2][3][12][13] However, other lipases from sources like Rhizomucor miehei or Pseudomonas cepacia may also be effective. It is recommended to screen several commercially available lipases to find the optimal one for your specific substrates and reaction conditions.[3]

2. What is the optimal temperature for the reaction?

The optimal temperature typically falls between 40°C and 60°C for many commonly used lipases.[2][14] Temperatures above this range can lead to enzyme denaturation and loss of activity, while lower temperatures will result in slower reaction rates.[15] It is crucial to determine the optimal temperature experimentally for your specific enzyme and system.

3. Should I use a solvent-free system or an organic solvent?

Both approaches have their merits:

  • Solvent-Free Systems: These are considered "greener" and can lead to higher volumetric productivity. However, they can be limited by high viscosity and poor mixing, especially with solid substrates.

  • Organic Solvents: Non-polar solvents like hexane, heptane, or tert-butanol can improve the solubility of non-polar substrates like this compound and can shift the reaction equilibrium towards synthesis by helping to remove water.[7][8][9] However, the use of solvents adds to the cost and environmental impact of the process. The choice depends on the specific substrates and the scale of the reaction.

4. What is the ideal molar ratio of this compound to the fatty acid?

The stoichiometric molar ratio is 1:1. However, to drive the reaction equilibrium towards the formation of the ester, it is often beneficial to use an excess of one of the substrates. An excess of the alcohol is common. For instance, ratios of acid to alcohol from 1:2 to 1:8 have been shown to increase the esterification yield significantly.[8][10] The optimal ratio should be determined experimentally as a large excess of alcohol can sometimes inhibit the enzyme.

5. How does water content affect the synthesis?

A small amount of water is essential for lipase activity, as it maintains the enzyme's conformational flexibility.[11][16] However, since esterification is a reversible reaction, excess water will promote the reverse reaction, hydrolysis, thereby reducing the ester yield.[5][6] In organic solvent systems, the water content is often controlled using molecular sieves. In solvent-free systems, the initial water content of the reactants and the enzyme is a critical parameter to control.

Optimization of Reaction Parameters

The following tables summarize key quantitative data from various studies on enzymatic ester synthesis, providing a starting point for optimization.

Table 1: Influence of Temperature on Ester Conversion

Lipase SourceSubstratesTemperature (°C)Conversion/Yield (%)Reference
Candida antarctica (Novozym 435)Oleic Acid & Oleyl Alcohol40~65[2]
51~73[2]
60~70[2]
Candida sp. 1619Oleic Acid & Sorbitol40-45>90[17]
Candida rugosaStearic Acid & Various Alcohols40-60>90[14]

Table 2: Effect of Substrate Molar Ratio on Esterification Yield

Lipase SourceSubstrates (Acid:Alcohol)Molar RatioYield (%)Reference
Candida antarctica (Novozym 435)Dihydrocaffeic Acid & this compound1:1~60[8][10]
1:2~75[8][10]
1:4~90[8][10]
1:899[8][10]
Candida antarctica (Novozym 435)Oleic Acid & Oleyl Alcohol1:1~73[2]

Table 3: Impact of Enzyme Concentration on Reaction

Lipase SourceSubstratesEnzyme Conc. (% w/w)Conversion/Yield (%)Reference
Candida antarctica (Novozym 435)Oleic Acid & Oleyl Alcohol2~45[2]
7~73[2]
10~72[2]
Candida antarctica (Novozym 435)Levulinic Acid & Trimethylolpropane1~70[15]
3~88[15]
4~88[15]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound Esters

This protocol provides a general methodology. Specific quantities and conditions should be optimized for each specific fatty acid used.

1. Materials:

  • This compound

  • Fatty acid (e.g., oleic acid, palmitic acid)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (optional, for solvent-based systems)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

2. Procedure:

  • To a screw-capped flask, add the desired amounts of this compound and the fatty acid. For initial experiments, a molar ratio of 1:1 to 1:2 (acid:alcohol) is a good starting point.

  • If using a solvent, add the appropriate volume of n-hexane.

  • If controlling water content, add activated molecular sieves (typically 5-10% w/v).

  • Add the immobilized lipase. A typical starting concentration is 5-10% by weight of the total substrates.[12]

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) to monitor the progress of the reaction.

  • Analyze the samples using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester and the remaining substrates.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme.

  • The product can then be purified from the unreacted substrates and solvent (if used) by techniques such as column chromatography or vacuum distillation.

Visualizations

experimental_workflow start Start: Prepare Reactants reactants Mix this compound, Fatty Acid, & Solvent (optional) start->reactants enzyme Add Immobilized Lipase reactants->enzyme reaction Incubate at Optimal Temperature with Agitation enzyme->reaction monitoring Monitor Reaction Progress (e.g., via GC/HPLC) reaction->monitoring monitoring->reaction Continue Incubation separation Stop Reaction & Separate Enzyme (Filtration) monitoring->separation Reaction Complete purification Purify Ester Product (e.g., Chromatography) separation->purification end End: Purified Ester purification->end

Caption: Workflow for the enzymatic synthesis of this compound esters.

reaction_parameters center Ester Synthesis (Yield & Rate) temp Temperature temp->center ratio Substrate Molar Ratio ratio->center enzyme_conc Enzyme Concentration enzyme_conc->center water Water Content water->center solvent Solvent Type solvent->center agitation Agitation Speed agitation->center

Caption: Key parameters influencing the enzymatic synthesis of esters.

References

Validation & Comparative

Comparative study of the antibacterial efficacy of linolenyl alcohol vs. linoleyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective antimicrobial agents, long-chain unsaturated alcohols have garnered attention for their activity against various bacterial strains, particularly Gram-positive bacteria. This guide provides a comparative analysis of the antibacterial efficacy of two such compounds: linolenyl alcohol and linoleyl alcohol. While both exhibit inhibitory effects on bacterial growth, subtle differences in their chemical structures—this compound possessing three double bonds to linoleyl alcohol's two—may influence their potency and mechanisms of action.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies providing minimum inhibitory concentration (MIC) values for both linolenyl and linoleyl alcohol against the same bacterial strains under identical conditions are limited in the readily available scientific literature. However, existing research consistently indicates that unsaturated long-chain alcohols are potent antibacterial agents.

One key study demonstrated that both linolenyl and linoleyl alcohol effectively inhibit the growth of Streptococcus mutans, a primary causative agent of dental caries. The research highlighted that these unsaturated alcohols were significantly more potent than their saturated counterparts, requiring much lower concentrations to achieve a similar inhibitory effect. While specific MIC values from this direct comparison are not detailed here, the qualitative evidence points to a strong antibacterial action for both compounds against Gram-positive bacteria.[1][2]

CompoundChemical FormulaNumber of Double BondsTarget Bacteria (Examples)Efficacy Notes
This compound C18H30O3Gram-positive bacteria, Streptococcus mutansExhibits strong antimicrobial activity.[1][2][3]
Linoleyl Alcohol C18H32O2Streptococcus mutansEffectively inhibits bacterial growth.[2]

Note: The absence of standardized, side-by-side MIC data necessitates that the antibacterial potency be considered on a qualitative basis from the available literature.

Experimental Protocols

The evaluation of the antibacterial efficacy of compounds like linolenyl and linoleyl alcohol typically involves standardized microbiological assays. The following are detailed methodologies for key experiments cited in the assessment of such agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

  • Preparation of Reagents:

    • Bacterial culture is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).

    • Stock solutions of this compound and linoleyl alcohol are prepared in an appropriate solvent (e.g., ethanol or DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Each well is inoculated with the standardized bacterial suspension.

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the alcohol that shows no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

  • Subculturing:

    • A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate that does not contain the test compound.

  • Incubation:

    • The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Result Interpretation:

    • The MBC is the lowest concentration of the alcohol that results in no bacterial growth on the subculture plates.

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for long-chain alcohols involves the disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death. The presence of double bonds in unsaturated alcohols like linolenyl and linoleyl alcohol is thought to enhance their ability to intercalate into and disrupt the phospholipid bilayer of bacterial membranes.

The proposed signaling pathway for the antibacterial action of these unsaturated alcohols is as follows:

Unsaturated_Alcohol Linolenyl / Linoleyl Alcohol Cell_Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Unsaturated_Alcohol->Cell_Membrane Intercalation Protein_Denaturation Denaturation of Membrane Proteins Unsaturated_Alcohol->Protein_Denaturation Membrane_Disruption Increased Membrane Fluidity & Permeability Cell_Membrane->Membrane_Disruption Ion_Leakage Leakage of Intracellular Ions (e.g., K+) Membrane_Disruption->Ion_Leakage Macromolecule_Leakage Leakage of Macromolecules (e.g., ATP, DNA, RNA) Membrane_Disruption->Macromolecule_Leakage Metabolic_Disruption Disruption of Cellular Respiration & Energy Production Ion_Leakage->Metabolic_Disruption Macromolecule_Leakage->Metabolic_Disruption Protein_Denaturation->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of antibacterial action.

Experimental Workflow for Efficacy Testing

The logical progression from initial screening to determining the mode of action for antibacterial compounds follows a structured workflow.

Start Start: Test Compound (Linolenyl / Linoleyl Alcohol) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay If growth is inhibited Mechanism_Studies Mechanism of Action Studies MBC_Assay->Mechanism_Studies Membrane_Permeability Membrane Permeability Assay (e.g., Ion Leakage) Mechanism_Studies->Membrane_Permeability Protein_Interaction Protein Interaction/ Denaturation Assay Mechanism_Studies->Protein_Interaction Conclusion Conclusion on Antibacterial Profile Membrane_Permeability->Conclusion Protein_Interaction->Conclusion

Caption: Experimental workflow for antibacterial assessment.

Conclusion

References

A Comparative Analysis of Linolenyl Alcohol and Alpha-Linolenic Acid on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount for maintaining healthy skin, preventing excessive water loss, and protecting against environmental aggressors. Both linolenyl alcohol and alpha-linolenic acid (ALA) are lipid compounds with potential roles in modulating skin barrier function. This guide provides a comparative analysis of their effects, supported by available experimental data, to aid in research and development of dermatological and cosmetic products.

Executive Summary

Direct comparative studies on the effects of this compound and alpha-linolenic acid on skin barrier function are limited in the current scientific literature. However, by examining the properties of fatty alcohols and the available data on ALA, we can draw inferences about their respective roles. Alpha-linolenic acid, an essential omega-3 fatty acid, is a known precursor to ceramides, which are critical components of the stratum corneum and its barrier function.[1][2][3] Its effects on transepidermal water loss (TEWL) and skin hydration appear to be context-dependent, with some studies showing benefit while others report no significant change.[4][5] this compound, as a fatty alcohol, is generally considered an emollient and occlusive agent that can help reduce water evaporation from the skin's surface and contribute to a smoother skin feel.[6] A study on the analogous pair, oleyl alcohol and oleic acid, suggested that the alcohol form may have a less disruptive effect on the skin barrier than the acid form.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the effects of alpha-linolenic acid on key skin barrier parameters. Data for a direct comparison with this compound is not currently available in the literature.

ParameterAlpha-Linolenic Acid (ALA)This compound
Transepidermal Water Loss (TEWL) No significant effect observed with oral supplementation in women with adequate omega-3 status.[4] In essential fatty acid-deficient rats, topical application of ALA triglycerides did not reduce TEWL.[5]No specific quantitative data available. Fatty alcohols, in general, are known to form an occlusive layer that can reduce TEWL.
Skin Hydration Oral supplementation showed no significant effect in one clinical trial.[4]No specific quantitative data available. Fatty alcohols are widely used as emollients to improve skin hydration.
Ceramide Levels ALA is a precursor for the synthesis of ceramides, essential for skin barrier integrity.[1][2][3]No specific quantitative data available.
Skin Permeability Supplementation with ALA in a tissue-engineered skin model showed decreased testosterone absorption, indicating improved barrier function.[1][7]No specific quantitative data available.

Mechanisms of Action

The proposed mechanisms by which this compound and alpha-linolenic acid may influence skin barrier function differ based on their chemical nature.

Alpha-Linolenic Acid Signaling Pathway

Alpha-linolenic acid is an essential fatty acid that must be obtained through diet or topical application. Once in the skin, it can be metabolized and incorporated into the lipid matrix of the stratum corneum, primarily by contributing to the synthesis of ceramides.

ALA_Pathway cluster_ext External Application/Diet cluster_skin Epidermis ALA Alpha-Linolenic Acid Metabolism Metabolic Conversion ALA->Metabolism Uptake Ceramide_Synthase Ceramide Synthase Metabolism->Ceramide_Synthase Precursor Supply Ceramides Ceramides Ceramide_Synthase->Ceramides Synthesis SC Stratum Corneum Lipid Matrix Ceramides->SC Incorporation Barrier Improved Skin Barrier Function SC->Barrier

Caption: Proposed pathway of alpha-linolenic acid in skin barrier enhancement.

This compound General Mechanism

This compound, as a fatty alcohol, primarily functions at the surface of the skin. Its long carbon chain provides emollient and occlusive properties.

LA_Mechanism cluster_ext Topical Application cluster_skin Skin Surface LA This compound Occlusive_Layer Formation of Occlusive Layer LA->Occlusive_Layer TEWL Reduced Transepidermal Water Loss (TEWL) Occlusive_Layer->TEWL Hydration Increased Skin Hydration TEWL->Hydration InVitro_Workflow cluster_measurements Assessment Methods start Start: Culture of Tissue-Engineered Skin Model treatment Topical Application of This compound or ALA start->treatment incubation Incubation Period treatment->incubation measurement Barrier Function Assessment incubation->measurement analysis Data Analysis and Comparison measurement->analysis teer Transepithelial Electrical Resistance (TEER) measurement->teer permeability Permeability Assay (e.g., Lucifer Yellow) measurement->permeability lipid_analysis Lipid Extraction and Ceramide Quantification (LC-MS) measurement->lipid_analysis

References

Unsaturated vs. Saturated Fatty Alcohols: A Comparative Guide to Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial efficacy of fatty alcohols is crucial for the development of new therapeutic and disinfectant agents. This guide provides a comprehensive comparison of unsaturated and saturated fatty alcohols, summarizing key experimental findings on their relative potency, mechanisms of action, and the methodologies used to evaluate their antimicrobial properties.

The antimicrobial activity of fatty alcohols is significantly influenced by their chemical structure, particularly their carbon chain length and the presence or absence of double bonds (saturation). While both saturated and unsaturated fatty alcohols exhibit antimicrobial properties, their potency can vary depending on the target microorganism.

Relative Potency: A Complex Relationship

Direct comparative studies on the antimicrobial activity of saturated versus unsaturated fatty alcohols with the same carbon chain length are limited. However, research on the closely related fatty acids, along with some studies on fatty alcohols, provides valuable insights.

Generally, for fatty acids, unsaturation tends to increase antimicrobial activity. For instance, studies on various oral pathogens have shown that polyunsaturated fatty acids (PUFAs) exhibit considerable antimicrobial effects, while their saturated counterparts show little to no activity[1]. Similarly, C18 monoenoic fatty acid has been found to be more inhibitory than saturated C18 fatty acid[2].

The scenario for fatty alcohols is more complex and appears to be organism-dependent. For example, one study on Mycoplasma species found that primary saturated fatty alcohols were more effective antimicrobial agents than their unsaturated counterparts[3]. Conversely, research on mycobacteria demonstrated that the presence of a terminal double bond in a C10 fatty alcohol (decanol) enhanced its antimycobacterial activity[3]. This suggests that the structural impact of a double bond on membrane interaction and disruption may differ between bacterial species with different cell envelope compositions.

Quantitative Comparison of Antimicrobial Activity

To illustrate the impact of chain length on the antimicrobial activity of saturated fatty alcohols, the following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of a series of n-alkanols against Staphylococcus aureus.

Fatty AlcoholCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)
1-OctanolC8>1000>1000
1-NonanolC95001000
1-DecanolC10125250
1-UndecanolC1162.5125
1-DodecanolC1231.362.5
1-TridecanolC1331.362.5
1-TetradecanolC1462.5125
1-PentadecanolC15125250
1-HexadecanolC165001000
1-HeptadecanolC17>1000>1000
1-Octadecanol (Stearyl Alcohol)C18>1000>1000

Data compiled from studies on Staphylococcus aureus.[4]

As the table demonstrates, for saturated fatty alcohols, there is an optimal chain length for antimicrobial activity, with C12 and C13 alcohols being the most potent against S. aureus.[4] The activity decreases with both shorter and longer chain lengths.

Experimental Protocols

The determination of the antimicrobial potency of fatty alcohols relies on standardized laboratory methods. The most common of these is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test fatty alcohols

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fatty Alcohol Solutions: Prepare a stock solution of the fatty alcohol in a suitable solvent (e.g., ethanol, DMSO) and then create a series of two-fold dilutions in the broth medium to achieve the desired concentration range.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a fixed volume of the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of the fatty alcohol. Include positive (bacteria and broth only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus and E. coli) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the fatty alcohol at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fatty Alcohol Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Workflow for MIC Determination

Mechanism of Action: Disrupting the Cell Membrane

The primary mechanism by which fatty alcohols exert their antimicrobial effect is through the disruption of the bacterial cell membrane. Their amphipathic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows them to intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to:

  • Increased Membrane Fluidity: The integration of fatty alcohols into the membrane increases its fluidity, which can impair the function of membrane-bound proteins essential for processes like respiration and transport.

  • Loss of Membrane Integrity: At higher concentrations, this disruption can lead to the formation of pores or a general loss of membrane integrity, resulting in the leakage of essential intracellular components such as ions (e.g., K+) and metabolites, ultimately leading to cell death.[4]

The efficiency of this membrane disruption is dependent on the chain length and saturation of the fatty alcohol. The "kink" introduced by a cis double bond in an unsaturated fatty alcohol can create more disorder in the tightly packed lipid bilayer, potentially leading to greater disruption and higher antimicrobial activity.

Fatty_Alcohol_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption FattyAlcohol Fatty Alcohol FattyAlcohol->Membrane Intercalation Fluidity Increased Fluidity Disruption->Fluidity Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Fluidity->Death Leakage->Death

Mechanism of Fatty Alcohol Action

Conclusion

The antimicrobial potency of fatty alcohols is a multifaceted subject influenced by their chemical structure and the specific microorganism being targeted. While unsaturated fatty acids generally show greater potency than their saturated counterparts, the evidence for fatty alcohols is less clear and can be contradictory. Saturated fatty alcohols exhibit a clear relationship between chain length and activity, with an optimal length for maximal efficacy. The primary mechanism of action for both saturated and unsaturated fatty alcohols is the disruption of the bacterial cell membrane. Further direct comparative studies are needed to fully elucidate the relative potency of unsaturated versus saturated fatty alcohols and to exploit their full potential in the development of novel antimicrobial agents.

References

A Comparative Analysis of Linolenyl Alcohol from Natural Oil Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of linolenyl alcohol content, analytical methodologies, and biological significance in key natural oils, tailored for researchers, scientists, and drug development professionals.

This compound, a long-chain fatty alcohol derived from linolenic acid, is a molecule of growing interest in pharmaceutical and nutraceutical research due to its potential biological activities. This guide provides a comparative analysis of its prevalence in various natural oil sources, details the experimental protocols for its quantification, and explores its metabolic context. While direct quantitative data for this compound in many natural oils is not extensively reported in publicly available literature, this guide presents the available information on its fatty acid precursors—alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA)—and the total long-chain fatty alcohol content as valuable proxies.

Data Presentation: Linolenic Acid Content in Selected Natural Oils

The concentration of this compound in a natural oil is intrinsically linked to the presence of its precursor, linolenic acid. The following table summarizes the typical concentrations of alpha-linolenic acid (an omega-3 fatty acid) and gamma-linolenic acid (an omega-6 fatty acid) in several commercially important natural oils. Oils with higher concentrations of these fatty acids are more likely to be significant sources of the corresponding linolenyl alcohols.

Natural Oil SourceAlpha-Linolenic Acid (ALA) Content (%)Gamma-Linolenic Acid (GLA) Content (%)Predominant this compound Isomer Expected
Flaxseed Oil 51.9–55.2[1]-Alpha-linolenyl alcohol
Evening Primrose Oil -8–10[2][3]Gamma-linolenyl alcohol
Borage Seed Oil -~24[4]Gamma-linolenyl alcohol
Blackcurrant Seed Oil -~17[5]Gamma-linolenyl alcohol
Hemp Seed Oil -~15%Gamma-linolenyl alcohol[6]

It is important to note that the conversion of linolenic acid to this compound within the plant is a regulated enzymatic process, and therefore, the concentration of the alcohol is not directly proportional to the concentration of the acid.

One study on evening primrose oil identified a total aliphatic alcohol content of approximately 798 mg/kg of oil. The major components were identified as the saturated fatty alcohols 1-tetracosanol (~237 mg/kg) and 1-hexacosanol (~290 mg/kg)[2]. Specific quantification of unsaturated fatty alcohols like this compound was not provided, highlighting a significant data gap in the current body of research.

Experimental Protocols: Quantification of this compound

The analysis of free fatty alcohols in natural oils, which are typically found in the unsaponifiable matter, requires a multi-step process involving extraction, separation, and detection. The following is a detailed methodology based on established analytical techniques.

Saponification and Extraction of Unsaponifiable Matter

This initial step is crucial for liberating the free fatty alcohols from the oil matrix.

  • Procedure:

    • Weigh approximately 5 grams of the natural oil into a flask.

    • Add 50 mL of a 12% (w/v) solution of potassium hydroxide (KOH) in ethanol.

    • Heat the mixture at 60°C for 90 minutes with stirring to ensure complete saponification.

    • After cooling to room temperature, add 50 mL of distilled water.

    • Extract the unsaponifiable matter by partitioning the mixture four times with 50 mL of petroleum ether.

    • Wash the combined petroleum ether extracts with 50 mL of an ethanol:water (1:1 v/v) solution to remove any remaining soaps.

    • Dry the petroleum ether fraction under a stream of nitrogen.

    • Dissolve the dried residue in a known volume of chloroform for further analysis.

Chromatographic Analysis

Gas chromatography (GC) is the most common and effective method for the separation and quantification of fatty alcohols.

  • Derivatization: To improve the volatility and chromatographic behavior of the fatty alcohols, a derivatization step to convert them into their trimethylsilyl (TMS) ethers is recommended.

    • Procedure:

      • To the dried unsaponifiable extract, add 80 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of chlorotrimethylsilane (TMCS).

      • Vortex the mixture and heat at 60°C for 30 minutes.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a CP-Sil 8 CB column (or equivalent).

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: An initial temperature of around 150°C, followed by a temperature ramp to approximately 250°C.

    • Detector Temperature: 280-300°C.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from pure this compound standards that have undergone the same derivatization process. An internal standard should be used for accurate quantification.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the analysis and biological relevance of this compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis OilSample Natural Oil Sample Saponification Saponification (KOH/Ethanol) OilSample->Saponification Extraction Liquid-Liquid Extraction (Petroleum Ether) Saponification->Extraction UnsaponifiableMatter Unsaponifiable Matter Extraction->UnsaponifiableMatter Derivatization Derivatization (BSTFA/TMCS) UnsaponifiableMatter->Derivatization GC_Analysis Gas Chromatography (GC-FID/MS) Derivatization->GC_Analysis DataAnalysis Data Analysis & Quantification GC_Analysis->DataAnalysis

Caption: Experimental workflow for the extraction and quantification of this compound from natural oil sources.

Metabolic_Pathway LinolenicAcid α/γ-Linolenic Acid FattyAcylCoA Linolenyl-CoA LinolenicAcid->FattyAcylCoA Acyl-CoA Synthetase LinolenylAlcohol This compound FattyAcylCoA->LinolenylAlcohol Fatty Acyl-CoA Reductase BiologicalActivity Biological Activities (Antioxidant, Antimicrobial) LinolenylAlcohol->BiologicalActivity

Caption: Simplified metabolic pathway for the biosynthesis of this compound from linolenic acid and its subsequent biological roles.

Biological Significance and Signaling Pathways

While the signaling pathways of linolenic acid are well-documented, the specific roles of this compound are less characterized. However, emerging research points to several important biological activities:

  • Antioxidant Properties: Studies have demonstrated that this compound possesses significant antioxidant activity, capable of scavenging free radicals. This suggests a potential role in mitigating oxidative stress-related cellular damage.

  • Antimicrobial Effects: this compound has been shown to exhibit antimicrobial activity, particularly against certain strains of bacteria.

The biosynthesis of this compound from linolenic acid is catalyzed by the enzyme fatty acyl-CoA reductase. This conversion is a key step in the production of various lipid molecules in plants. In mammals, long-chain fatty alcohols are involved in the synthesis of waxes and ether lipids and can also act as signaling molecules. Further research is needed to elucidate the specific signaling cascades and receptor interactions of this compound in mammalian systems.

References

A Comparative Guide to Analytical Methods for Linolenyl Alcohol Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of common analytical techniques for the quantification of linolenyl alcohol in biological matrices. Accurate measurement of this long-chain fatty alcohol is crucial for understanding its metabolic pathways, potential signaling roles, and its function as an antibacterial agent.[1][2] We will compare Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering detailed protocols, performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the biological matrix. While mass spectrometry-based methods offer the highest sensitivity and specificity, HPLC-UV provides a more accessible alternative for some applications.[3][4]

Parameter GC-MS LC-MS/MS HPLC-UV
Typical Limit of Detection (LOD) 0.1 - 0.5 mg/L[5]< 100 ng/mL[6]~1 µg/mL
Typical Limit of Quantification (LOQ) 0.5 - 1.0 mg/L[5]Sub-µg/mL range[7]~5 µg/mL
Linearity (R²) > 0.99[5]> 0.99[6]> 0.99
Sample Preparation Requires extraction and often mandatory chemical derivatization for volatility.Requires extraction; derivatization is optional but can enhance ionization.[7]Requires extraction and optional derivatization for UV chromophore.[8]
Pros Excellent for volatile compounds, high chromatographic resolution, established libraries for spectral matching.[9]High sensitivity and selectivity, suitable for complex matrices, applicable to a wide range of analytes.[3][10]Widely accessible, robust, cost-effective.[11]
Cons Derivatization can be time-consuming, not suitable for thermally unstable compounds.Matrix effects can cause ion suppression, higher instrument cost.Lower sensitivity and selectivity compared to MS methods, potential for interference.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for sample preparation and analysis using GC-MS, LC-MS/MS, and HPLC-UV.

General Sample Preparation: Lipid Extraction from Plasma

This protocol is a common first step for isolating this compound and other lipids from a plasma matrix before instrumental analysis.

  • Aliquot Sample : Add 10 µL of plasma to a 1.5 mL microcentrifuge tube.[12]

  • Add Internal Standard : Spike the sample with 225 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated analog or an odd-chain fatty alcohol).[12]

  • Vortex : Vortex the mixture for 10 seconds.[12]

  • Add Extraction Solvent : Add 750 µL of cold methyl tert-butyl ether (MTBE).[10][12]

  • Extract : Vortex for 10 seconds and shake at 4°C for 5-10 minutes.[12]

  • Phase Separation : Induce phase separation by adding 188 µL of LC/MS-grade water.[12]

  • Centrifuge : Centrifuge at 14,000 rpm for 2 minutes.[12]

  • Collect Supernatant : Carefully collect the upper organic layer (MTBE phase), which contains the lipids, and transfer it to a new tube.[10]

  • Dry and Reconstitute : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent appropriate for the chosen analytical method (e.g., hexane for GC, methanol/toluene for LC).[12]

GC-MS Analysis Protocol

This method is ideal for volatile compounds and requires derivatization to increase the volatility of this compound.

  • Derivatization : To the dried lipid extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the alcohol to a more volatile trimethylsilyl (TMS) ether.

  • Instrument Setup :

    • System : Gas Chromatograph coupled to a Mass Spectrometer.[5]

    • Column : DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection : 1 µL, splitless injection at 250°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Detection : Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Quantification : Identification is based on retention time and mass spectral matching to a standard.[9] Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[13]

LC-MS/MS Analysis Protocol

This method offers high sensitivity and specificity for quantifying lipids in complex biological samples.[6]

  • Instrument Setup :

    • System : High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[6]

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6][12]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.[12]

    • Flow Rate : 0.4 mL/min.[6]

    • Gradient : Start at 30% B, increase to 100% B over 10 min, hold for 5 min, and return to initial conditions.

    • MS/MS Detection : Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound must be optimized by infusing a standard solution.[6]

  • Quantification : The analyte concentration is determined from a calibration curve generated using known concentrations of this compound standards prepared in a similar matrix.[3]

HPLC-UV Protocol

A cost-effective method suitable for samples where high sensitivity is not the primary requirement.

  • Derivatization (Optional but Recommended) : For enhanced UV detection, the alcohol can be derivatized. For example, reaction with p-nitrobenzoyl chloride will add a strong chromophore.

  • Instrument Setup :

    • System : High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector (DAD).[11]

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[11]

    • Mobile Phase A : Water.

    • Mobile Phase B : Acetonitrile.[11]

    • Flow Rate : 1.0 mL/min.

    • Gradient : 80% B to 100% B over 15 minutes.

    • Detection : UV detection at a wavelength appropriate for the derivatized or underivatized alcohol (e.g., 205 nm for underivatized alcohols or ~260 nm for p-nitrobenzoyl derivatives).[11][14]

  • Quantification : Quantification is based on the peak area from a standard calibration curve.[15]

Visualized Workflows and Pathways

Diagrams help clarify complex processes. The following have been generated using Graphviz (DOT language) to illustrate the analytical workflows and a relevant metabolic pathway.

Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.

G cluster_enzymes Enzymatic Conversions ALA α-Linolenic Acid (Precursor) e1 Carboxylate Reductase ALA->e1 LNA Linolenyl Aldehyde e2 Aldehyde Reductase LNA->e2 LOH This compound (Target Analyte) e1->LNA Reduction e2->LOH Reduction

Caption: Simplified metabolic pathway from α-linolenic acid.

References

A Comparative Analysis of the Antioxidant Capacity of Linolenyl Alcohol and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antioxidant capacity of linolenyl alcohol with other well-established natural antioxidants, including tocopherols (vitamin E), ascorbic acid (vitamin C), and flavonoids such as quercetin and catechin. The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the potential signaling pathways involved in their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidants. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for this compound and other natural antioxidants from different in vitro assays. It is important to note that these values are sourced from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antioxidant CompoundAssayIC50 ValueUnit
This compound DPPH19.84 ± 0.23µg/mL
Nitric Oxide Scavenging25.11 ± 0.19µg/mL
Hydroxyl Radical Scavenging20.37 ± 0.13µg/mL
α-Tocopherol DPPH~7.07µg/mL
ABTS~4.44µg/mL
Ascorbic Acid DPPH~4.97 - 9.53µg/mL
ABTS~3.12 - 50µg/mL
Quercetin DPPH4.60 ± 0.3µM
ABTS48.0 ± 4.4µM
(+)-Catechin DPPH5.25 ± 0.31µg/mL
ABTS3.12 ± 0.51µg/mL

Note: The data presented is a compilation from multiple sources and serves as a reference. Experimental conditions such as solvent, pH, and incubation time can influence IC50 values.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of antioxidant capacity. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[1]

  • Reaction mixture: A specific volume of the antioxidant sample (at various concentrations) is mixed with a fixed volume of the DPPH solution.[2]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the antioxidant) and A_s is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Reaction mixture: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.

  • Absorbance measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus antioxidant concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction mixture: The antioxidant sample, the fluorescent probe, and the buffer are mixed in a microplate well.

  • Incubation: The plate is incubated at 37°C for a certain period.

  • Initiation of reaction: The peroxyl radical generator is added to the wells to initiate the reaction.

  • Fluorescence measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence of the control (without antioxidant) has decayed significantly.

  • Calculation of ORAC value: The area under the fluorescence decay curve (AUC) is calculated for both the sample and a standard antioxidant (e.g., Trolox). The antioxidant capacity of the sample is expressed as Trolox equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which is measured spectrophotometrically.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Reaction mixture: The antioxidant sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Absorbance measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 593 nm).

  • Calculation of FRAP value: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox). The results are expressed as FRAP units or Trolox equivalents.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare Antioxidant Solutions (Varying Concentrations) mix Mix Antioxidant and Reagent prep_antioxidant->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+) prep_reagent->mix incubate Incubate (Specific Time & Temperature) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: A simplified workflow for determining the antioxidant capacity of a substance.

Signaling Pathways in Antioxidant Action

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

This compound: Currently, there is limited specific information on the intracellular signaling pathways modulated by this compound. Its antioxidant activity is primarily attributed to its ability to directly scavenge free radicals due to the presence of double bonds and a hydroxyl group in its structure. As a long-chain unsaturated alcohol, it is plausible that it may share some mechanisms with other lipid-soluble antioxidants, such as insertion into cell membranes to protect against lipid peroxidation.

G Direct Radical Scavenging by this compound linolenyl_alcohol This compound neutralized_radical Neutralized Radical linolenyl_alcohol->neutralized_radical Donates H• linolenyl_radical This compound Radical (Less Reactive) linolenyl_alcohol->linolenyl_radical free_radical Free Radical (e.g., ROO•, •OH) free_radical->neutralized_radical

Caption: Proposed direct radical scavenging mechanism of this compound.

Tocopherols (Vitamin E): Vitamin E is a potent lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It can also modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and response to oxidative stress.

G Tocopherol-Mediated Antioxidant Signaling tocopherol Tocopherol pi3k PI3K tocopherol->pi3k Modulates ros ROS ros->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Antioxidant Response mtor->cell_survival Promotes

Caption: Tocopherol's influence on the PI3K/AKT/mTOR signaling pathway.

Ascorbic Acid (Vitamin C): Ascorbic acid is a water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS). It also plays a role in regenerating other antioxidants, such as tocopherol. Furthermore, it can influence the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[3]

G Ascorbic Acid and Nrf2 Pathway ascorbic_acid Ascorbic Acid ros ROS ascorbic_acid->ros Scavenges keap1 Keap1 ros->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Releases are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Expression

Caption: Ascorbic acid's role in the Nrf2-mediated antioxidant response.

Flavonoids (e.g., Quercetin, Catechin): Flavonoids are a diverse group of polyphenolic compounds with potent antioxidant and anti-inflammatory properties. They can directly scavenge free radicals and also modulate key signaling pathways, including the Nrf2 and NF-κB pathways. The NF-κB pathway is a central regulator of inflammation.

G Flavonoid Modulation of Nrf2 and NF-κB Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response flavonoids Flavonoids keap1_nrf2 Keap1-Nrf2 flavonoids->keap1_nrf2 Activates ikk IKK flavonoids->ikk Inhibits ros ROS ros->ikk Activates nrf2 Nrf2 keap1_nrf2->nrf2 Releases are ARE nrf2->are Translocates & Binds antioxidant_genes Antioxidant Genes are->antioxidant_genes Upregulates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Releases inflammatory_genes Inflammatory Genes nfkb->inflammatory_genes Upregulates

References

A Comparative Analysis of the Surfactant Properties of Linolenyl Alcohol and Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surfactant properties of two long-chain unsaturated fatty alcohols: linolenyl alcohol and oleyl alcohol. A comprehensive understanding of these properties is crucial for their application in formulations such as emulsions, suspensions, and various drug delivery systems. This document summarizes available quantitative data, outlines detailed experimental protocols for key surfactant characterization techniques, and provides a visual representation of a standard experimental workflow.

Introduction to Linolenyl and Oleyl Alcohol

This compound, derived from the polyunsaturated omega-3 fatty acid α-linolenic acid, is an 18-carbon alcohol with three double bonds ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol).[1] Oleyl alcohol is a monounsaturated 18-carbon fatty alcohol derived from oleic acid ((Z)-octadec-9-en-1-ol). Both are recognized for their roles as nonionic surfactants, emulsifiers, emollients, and thickeners in various applications, including cosmetics and pharmaceuticals.[2][3] Their amphiphilic nature, consisting of a hydrophilic alcohol head group and a long hydrophobic hydrocarbon tail, allows them to reduce surface and interfacial tension, thereby stabilizing mixtures of immiscible liquids like oil and water.

Quantitative Comparison of Surfactant Properties

The following table summarizes the available quantitative data for the surfactant properties of linolenyl and oleyl alcohol. It is important to note that while some data is available for oleyl alcohol and its derivatives, specific experimental data for this compound is not readily found in the public domain.

PropertyThis compoundOleyl AlcoholOleyl Alcohol Derivative (Sodium Oleyl Polyoxyethylene Polyoxypropylene Ether Sulfate)
Chemical Formula C₁₈H₃₂OC₁₈H₃₆ON/A
Molar Mass 264.46 g/mol 268.48 g/mol N/A
Critical Micelle Concentration (CMC) Data not availableData not available0.72 mmol/L
Surface Tension at CMC (γ_CMC) Data not availableData not available36.16 mN/m
Hydrophilic-Lipophilic Balance (HLB) Data not available13.5 - 14N/A

Note: The data for the oleyl alcohol derivative is provided for context but does not represent the properties of pure oleyl alcohol.

Experimental Protocols

The determination of the surfactant properties outlined in the table above requires specific experimental methodologies. Below are detailed protocols for the key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC

The CMC is the concentration of a surfactant above which micelles form, and it is a critical parameter for understanding a surfactant's efficiency. The surface tension of the solution typically decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Methodology: Surface Tension Measurement using the Du Noüy Ring Method or Wilhelmy Plate Method

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

  • Preparation of Solutions: Prepare a stock solution of the alcohol (linolenyl or oleyl alcohol) in a suitable solvent (e.g., deionized water with a co-solvent if necessary, due to the low water solubility of these alcohols). From the stock solution, prepare a series of dilutions to cover a wide range of concentrations, both below and above the expected CMC.

  • Tensiometer Setup: Calibrate a tensiometer equipped with either a platinum Du Noüy ring or a Wilhelmy plate according to the manufacturer's instructions. Ensure the ring or plate is meticulously cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement to avoid contamination.

  • Measurement:

    • Pour a sample of the prepared solution into a clean, temperature-controlled vessel.

    • For the Du Noüy ring method, immerse the ring in the solution and then slowly pull it through the liquid-air interface. The force required to detach the ring is measured and is proportional to the surface tension.

    • For the Wilhelmy plate method, a thin plate is partially immersed in the liquid, and the force exerted on the plate by the liquid is measured.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, at higher concentrations, shows a plateau where the surface tension is relatively constant.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.[4][5]

    • The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region.

G Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension of Each Dilution Dilutions->Measure Tensiometer Calibrate Tensiometer Tensiometer->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot CMC Determine CMC at Inflection Point Plot->CMC gamma_CMC Determine γ_CMC from Plateau Plot->gamma_CMC

Experimental workflow for determining CMC and γ_CMC.
Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree to which a surfactant is hydrophilic or lipophilic. It is a crucial parameter for selecting the appropriate surfactant for a specific application, particularly in emulsion formulation.

Methodology: Emulsion Stability Method

This experimental method involves preparing a series of emulsions with the fatty alcohol of interest and a blend of two emulsifiers with known low and high HLB values.

  • Selection of Emulsifiers: Choose a pair of emulsifiers, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0).

  • Preparation of Emulsifier Blends: Prepare a series of blends of the two selected emulsifiers to create a range of HLB values. The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

  • Emulsion Formulation:

    • Prepare a series of oil-in-water emulsions, each containing the same ratio of the fatty alcohol (the "oil" phase) and water.

    • For each emulsion, use a different blend of the prepared emulsifiers.

  • Evaluation of Emulsion Stability:

    • Observe the stability of the prepared emulsions over time. Indicators of instability include creaming, coalescence, and phase separation.

    • More quantitative measures of stability can be obtained by measuring the particle size distribution of the oil droplets in the emulsion using techniques like dynamic light scattering (DLS).

  • Determination of Required HLB: The HLB of the emulsifier blend that produces the most stable emulsion (i.e., the one with the smallest and most uniform droplet size and minimal phase separation over time) is considered the required HLB of the fatty alcohol.

Signaling Pathways and Logical Relationships

While surfactant action does not typically involve signaling pathways in the biological sense, the logical relationship of surfactant concentration to its effect on surface tension and micelle formation is a fundamental concept.

G conc Surfactant Concentration st Surface Tension conc->st Decreases until CMC micelle Micelle Formation conc->micelle Increases above CMC cmc Critical Micelle Concentration (CMC) st->cmc micelle->cmc

Relationship between surfactant concentration, surface tension, and micelle formation.

Conclusion

Oleyl alcohol is a well-characterized nonionic surfactant with a known required HLB value, making it a reliable choice in formulations where this property is critical. The presence of a single double bond in its hydrocarbon tail imparts a degree of unsaturation that can influence its packing at interfaces and its interaction with other formulation components.

This compound, with its three double bonds, is expected to have a more kinked and flexible hydrophobic tail. This higher degree of unsaturation could lead to different interfacial properties, potentially affecting emulsion stability and solubilization capacity. However, the lack of publicly available quantitative data, such as CMC and γ_CMC, for this compound makes a direct performance comparison with oleyl alcohol challenging.

For researchers and formulators considering the use of this compound as a surfactant, it is highly recommended to experimentally determine its key surfactant properties using the protocols outlined in this guide. Such data will be invaluable for optimizing formulations and ensuring product performance and stability.

References

Mind the Gap: Translating Linolenyl Alcohol's In Vitro Promise to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing research on linolenyl alcohol underscores a significant disparity between its well-documented in vitro activities and the current lack of in vivo efficacy data. While laboratory studies have consistently demonstrated the potential of this compound as a potent antibacterial and antioxidant agent, this guide highlights the critical need for well-designed in vivo studies to validate these findings in living organisms. This report provides a detailed comparison of the available in vitro data and proposes a framework for future in vivo investigations.

In Vitro Performance: A Snapshot of Antibacterial and Antioxidant Capabilities

This compound has shown promising results in a variety of in vitro assays, establishing its potential as a bioactive compound. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainAssay TypeEndpointResultReference
Streptococcus mutansBroth microdilutionMinimum Inhibitory Concentration (MIC)Effective inhibition observed (specific concentration not detailed in abstract)[1]
Gram-positive bacteriaGeneral susceptibility testingGrowth inhibitionDemonstrated inhibitory activity[1]
Gram-negative bacteriaGeneral susceptibility testingGrowth inhibitionNot sensitive[1]

Table 2: In Vitro Antioxidant Activity of this compound

Assay TypeEndpointIC50 Value (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)Reference
DPPH radical scavengingIC5019.84 ± 0.239.56 ± 0.14[2]
Nitric oxide scavengingIC50Not specified22.57 ± 0.08[2]
Hydroxyl radical scavengingIC5020.37 ± 0.1314.54[2]

Bridging the Divide: Proposed In Vivo Experimental Protocols

To translate the promising in vitro results into tangible therapeutic applications, rigorous in vivo studies are paramount. Below are detailed hypothetical experimental protocols designed to assess the efficacy of this compound formulations in animal models.

In Vivo Antioxidant Efficacy Study

Objective: To evaluate the in vivo antioxidant activity of a this compound formulation in a rodent model of oxidative stress.

Experimental Workflow:

in_vivo_antioxidant_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Acclimatization Acclimatization Animal_Grouping Animal_Grouping Acclimatization->Animal_Grouping Randomization Oxidative_Stress_Induction Oxidative_Stress_Induction Animal_Grouping->Oxidative_Stress_Induction e.g., CCl4 injection Vehicle_Control Vehicle_Control Oxidative_Stress_Induction->Vehicle_Control Oral Gavage Linolenyl_Alcohol_Formulation Linolenyl_Alcohol_Formulation Oxidative_Stress_Induction->Linolenyl_Alcohol_Formulation Oral Gavage Positive_Control Positive_Control Oxidative_Stress_Induction->Positive_Control e.g., N-acetylcysteine Blood_Collection Blood_Collection Tissue_Homogenization Tissue_Homogenization Blood_Collection->Tissue_Homogenization Sacrifice & Harvest Biochemical_Assays Biochemical_Assays Tissue_Homogenization->Biochemical_Assays Measure SOD, CAT, MDA

Caption: Workflow for in vivo antioxidant study.

Methodology:

  • Animal Model: Male Wistar rats (n=8 per group).

  • Formulation: this compound dissolved in a vehicle of 5% DMSO, 30% PEG300, and sterile water.

  • Administration: Oral gavage once daily for 14 days.

  • Oxidative Stress Induction: Intraperitoneal injection of carbon tetrachloride (CCl4) on day 12.

  • Experimental Groups:

    • Control (Vehicle only)

    • CCl4 + Vehicle

    • CCl4 + this compound (e.g., 50 mg/kg)

    • CCl4 + N-acetylcysteine (Positive Control)

  • Endpoints:

    • Serum levels of superoxide dismutase (SOD) and catalase (CAT).

    • Malondialdehyde (MDA) levels in liver tissue homogenates as an indicator of lipid peroxidation.

In Vivo Antibacterial Efficacy Study

Objective: To determine the in vivo antibacterial efficacy of a topical this compound formulation on a superficial skin infection model.

Experimental Workflow:

in_vivo_antibacterial_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Acclimatization Acclimatization Wounding Wounding Acclimatization->Wounding Dorsal Skin Bacterial_Inoculation Bacterial_Inoculation Wounding->Bacterial_Inoculation e.g., S. aureus Vehicle_Control Vehicle_Control Bacterial_Inoculation->Vehicle_Control Topical Application Linolenyl_Alcohol_Formulation Linolenyl_Alcohol_Formulation Bacterial_Inoculation->Linolenyl_Alcohol_Formulation Topical Application Positive_Control Positive_Control Bacterial_Inoculation->Positive_Control e.g., Mupirocin Wound_Swab Wound_Swab Bacterial_Load_Quantification Bacterial_Load_Quantification Wound_Swab->Bacterial_Load_Quantification CFU Counting Histopathology Histopathology Bacterial_Load_Quantification->Histopathology Assess Inflammation

Caption: Workflow for in vivo antibacterial study.

Methodology:

  • Animal Model: BALB/c mice (n=10 per group).

  • Formulation: 1% this compound in a cream base.

  • Administration: Topical application to the infected wound area twice daily for 7 days.

  • Infection Model: A superficial wound created on the dorsum, followed by inoculation with Staphylococcus aureus.

  • Experimental Groups:

    • Infected + Vehicle Cream

    • Infected + 1% this compound Cream

    • Infected + Mupirocin Ointment (Positive Control)

  • Endpoints:

    • Bacterial load (Colony Forming Units - CFU) from wound swabs at days 3 and 7.

    • Histopathological analysis of wound tissue to assess inflammation and healing.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, its structural similarity to other long-chain fatty acids suggests potential interactions with known signaling pathways. Long-chain fatty acids are known to act as signaling molecules, often through G-protein coupled receptors such as Free Fatty Acid Receptor 1 (FFA1) and FFA4 (also known as GPR40 and GPR120, respectively).

signaling_pathway Linolenyl_Alcohol Linolenyl_Alcohol FFA1_FFA4 FFA1/FFA4 Receptors Linolenyl_Alcohol->FFA1_FFA4 G_Protein_Activation G-protein Activation FFA1_FFA4->G_Protein_Activation PLC_Activation PLC Activation G_Protein_Activation->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Ca2_Release Intracellular Ca2+ Release IP3_DAG->Ca2_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream_Effects Downstream Effects (e.g., Anti-inflammatory, Antioxidant) Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Potential signaling pathway for this compound.

Activation of these receptors can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, can trigger intracellular calcium release and activate protein kinase C (PKC), leading to a cascade of downstream effects that could mediate the observed antioxidant and anti-inflammatory properties.

Conclusion and Future Directions

The available in vitro data strongly supports the potential of this compound as a valuable bioactive compound. However, the absence of in vivo data represents a critical gap in our understanding of its therapeutic potential. The proposed experimental protocols provide a roadmap for future research to systematically evaluate the in vivo efficacy and safety of this compound formulations. Such studies are essential to bridge the gap between laboratory findings and clinical applications, ultimately determining the real-world utility of this promising natural compound.

References

A Researcher's Guide to Spectroscopic Differentiation of cis/trans Isomers of Octadecatrienol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative overview of spectroscopic techniques for differentiating cis and trans isomers of octadecatrienol, a fatty acid with various biologically active isomers. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and protocols.

Spectroscopic Comparison of cis/trans Octadecatrienol Isomers

The differentiation of geometric isomers of octadecatrienol, such as the conjugated linolenic acids α-eleostearic acid (cis,trans,trans) and punicic acid (cis,trans,cis), relies on subtle differences in their molecular geometry and vibrational energies. These differences are effectively captured by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules. For octadecatrienol isomers, both ¹H and ¹³C NMR provide valuable information.

¹H NMR Spectroscopy: The key diagnostic features in ¹H NMR for distinguishing cis and trans isomers are the chemical shifts (δ) of the olefinic protons and their spin-spin coupling constants (J).

  • Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) across a double bond is highly dependent on the dihedral angle between the coupled protons. This results in a significant difference between cis and trans configurations.[1][2]

    • trans-isomers exhibit larger coupling constants, typically in the range of 11-19 Hz.[1][2]

    • cis-isomers show smaller coupling constants, generally between 5-14 Hz.[1][2]

¹³C NMR Spectroscopy: While less direct than ¹H NMR for determining double bond geometry, ¹³C NMR can be used for quantitative analysis of fatty acid composition.[3] The chemical shifts of the olefinic carbons can also show subtle differences between isomers.

Table 1: Comparative ¹H NMR Data for cis/trans Alkenes

Parametercis-Isomertrans-Isomer
³JHH (Olefinic Protons) 5 - 14 Hz11 - 19 Hz
Chemical Shift (δ) Olefinic protons may appear slightly upfieldOlefinic protons may appear slightly downfield

Note: Specific chemical shifts for octadecatrienol isomers can be influenced by the solvent and the presence of other functional groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is particularly effective for identifying trans double bonds. The out-of-plane C-H bending vibration of a trans double bond gives rise to a characteristic strong absorption band that is absent or very weak in the corresponding cis isomer.

  • trans-Isomers: A distinct absorption band is observed around 960-970 cm⁻¹.[4]

  • cis-Isomers: Lack a significant absorption band in the 960-970 cm⁻¹ region.

For conjugated systems, the C=C stretching vibrations in the region of 1600-1650 cm⁻¹ can also provide information about the isomeric configuration.

Table 2: Characteristic FTIR Absorption Bands for cis/trans Isomers of Unsaturated Fatty Acids

Vibrational Modecis-Isomertrans-Isomer
C-H out-of-plane bend Absent or weak~960 - 970 cm⁻¹ (strong)
C=C stretch ~1650 - 1670 cm⁻¹~1670 - 1690 cm⁻¹
Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is also a valuable tool for distinguishing isomers of conjugated octadecatrienoic acids.[5] The C=C stretching band is a prominent feature in the Raman spectra of these compounds. The position and intensity of this band can be sensitive to the cis/trans configuration of the conjugated double bonds.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

For NMR and FTIR analysis of oils containing octadecatrienol, the fatty acids are often analyzed as methyl esters to improve volatility and resolution, particularly for gas chromatography-based methods.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation:

  • Saponification: A lipid sample is hydrolyzed using a solution of KOH in ethanol at an elevated temperature (e.g., 90°C for 1 hour).[6]

  • Acidification: The reaction mixture is then acidified with HCl to protonate the fatty acid salts.[6]

  • Extraction: The free fatty acids are extracted using an organic solvent like hexane.[6]

  • Methylation: The extracted fatty acids are methylated using a reagent such as 10% BF₃ in methanol at 37°C for 20 minutes.[6]

  • Extraction of FAMEs: Water is added, and the FAMEs are extracted with hexane. The hexane layer can then be used for analysis.[6]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the FAMEs in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the olefinic region (typically 5.0-6.5 ppm).

    • Use a high-resolution instrument to accurately determine coupling constants.

  • Data Analysis:

    • Integrate the signals to determine the relative ratios of different protons.

    • Measure the coupling constants of the olefinic protons to assign cis and trans geometries.

    • For complex spectra with overlapping signals, 2D NMR techniques like COSY and NOESY can be employed to aid in assignment.[7]

GC-FTIR Spectroscopy Protocol

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) is a powerful technique that separates the different isomers before acquiring their IR spectra.[8]

  • GC Separation:

    • Inject the FAME sample into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl column) suitable for separating fatty acid isomers.[9]

    • Use an appropriate temperature program to achieve good separation of the octadecatrienol isomers.

  • FTIR Detection:

    • The eluent from the GC column is passed through a light pipe or deposited onto a cooled surface for IR analysis.

    • Acquire the IR spectra for each eluting peak.

  • Data Analysis:

    • Analyze the IR spectrum of each separated isomer.

    • Identify the presence or absence of the characteristic trans C-H bending band around 960-970 cm⁻¹ to differentiate between cis and trans isomers.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of cis/trans isomers of octadecatrienol.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation LipidSample Lipid Sample (e.g., Oil) Saponification Saponification (KOH/EtOH) LipidSample->Saponification Raman Raman Spectroscopy LipidSample->Raman Methylation Methylation (BF3/MeOH) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs NMR NMR Spectroscopy (¹H and ¹³C) FAMEs->NMR GC_FTIR GC-FTIR Spectroscopy FAMEs->GC_FTIR NMR_Data Analyze Coupling Constants and Chemical Shifts NMR->NMR_Data FTIR_Data Identify Characteristic C-H Bending Bands GC_FTIR->FTIR_Data Raman_Data Analyze C=C Stretching Frequencies Raman->Raman_Data Isomer_ID Isomer Identification (cis vs. trans) NMR_Data->Isomer_ID FTIR_Data->Isomer_ID Raman_Data->Isomer_ID

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

Comparative Study of Linolenyl Alcohol's Efficacy Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial effects of linolenyl alcohol on various bacterial strains. The information is compiled from existing literature to offer insights into its spectrum of activity and potential applications. While comprehensive quantitative data across a wide range of bacteria is limited, this document summarizes the available findings and outlines standard experimental protocols for further research.

I. Overview of Antibacterial Activity

This compound, an unsaturated fatty alcohol, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1][2][3] In contrast, Gram-negative bacteria have been reported to be largely insensitive to its effects.[1] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, a characteristic shared by many fatty alcohols. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

II. Quantitative Data on Antibacterial Efficacy

The available quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound is not extensive for a wide variety of bacterial strains. However, its activity against Streptococcus mutans, a key bacterium implicated in dental caries, has been documented. The following table summarizes the known antibacterial spectrum and provides a placeholder for future comparative data.

Bacterial StrainGram StainingThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference
Streptococcus mutansGram-PositiveData not explicitly quantified in available literature, but described as effective.Data not explicitly quantified in available literature.[1][3]
Staphylococcus aureusGram-PositiveNo specific data found for this compound.No specific data found for this compound.
Streptococcus pyogenesGram-PositiveNo specific data found for this compound.No specific data found for this compound.
Bacillus subtilisGram-PositiveNo specific data found for this compound.No specific data found for this compound.
Listeria monocytogenesGram-PositiveNo specific data found for this compound.No specific data found for this compound.
Escherichia coliGram-NegativeReported to be insensitive.Not applicable.[1]
Bacteroides fragilisGram-NegativeReported to be insensitive.Not applicable.[1]

Note: The table highlights the current gap in publicly available, comparative quantitative data for this compound against a broader range of bacterial species. The provided information is based on qualitative descriptions found in the cited literature.

III. Mechanism of Action: Membrane Disruption

The proposed mechanism of action for this compound against Gram-positive bacteria involves its interaction with the cell membrane. As an amphipathic molecule, it is thought to insert into the phospholipid bilayer, leading to a series of disruptive events.

General Mechanism of this compound on Gram-Positive Bacterial Cell Membrane cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Disruption Increased Membrane Fluidity & Permeability Membrane->Disruption Proteins Membrane Proteins LinolenylAlcohol This compound Insertion Insertion into Membrane LinolenylAlcohol->Insertion Insertion->Membrane Depolarization Membrane Depolarization Disruption->Depolarization Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Disruption->Leakage Death Cell Death Depolarization->Death Leakage->Death

Caption: General mechanism of this compound-induced cell death in Gram-positive bacteria.

IV. Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of lipophilic compounds like this compound. These protocols are based on standard clinical laboratory methods.

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Workflow for MIC Determination by Broth Microdilution Start Start PrepCulture Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepCulture Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension PrepCulture->Inoculate PrepAgent Prepare Serial Dilutions of This compound in Broth PrepAgent->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Observe for Visible Growth (Turbidity) Incubate->Read DetermineMIC Determine MIC: Lowest concentration with no visible growth Read->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a pure, overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

B. Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial population.

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

V. Conclusion

This compound demonstrates selective antibacterial activity against Gram-positive bacteria, with its primary mode of action being the disruption of the cell membrane. While its efficacy against Streptococcus mutans is noted, there is a clear need for further research to establish a comprehensive profile of its activity against a wider array of bacterial strains through standardized MIC and MBC testing. The experimental protocols provided herein offer a framework for conducting such comparative studies, which will be crucial for evaluating the full therapeutic potential of this compound in the development of new antimicrobial agents.

References

Safety Operating Guide

Personal protective equipment for handling Linolenyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Guide for Handling Linolenyl Alcohol

This guide provides immediate and essential safety protocols for laboratory professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against exposure. All personnel must be equipped with the following when handling this compound.

Protection TypePPE SpecificationRationale & Citation
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Skin Protection - Gloves: Chemical impermeable gloves. - Clothing: Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is required.Gloves must be inspected prior to use.[1] Protective clothing prevents skin contact.[1][2]
Respiratory Protection Full-face respirator or NIOSH/MSHA approved respirator.Required only if exposure limits are exceeded, irritation is experienced, or working in an area with insufficient ventilation.[1][2]

Operational Plan: Safe Handling Protocol

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Equipment Check: Confirm that safety showers and eyewash stations are accessible and operational.[3]

  • Ignition Sources: Remove all potential sources of ignition (sparks, open flames) from the handling area. Use non-sparking tools.[1]

  • PPE Donning: Put on all required PPE as specified in the table above.

2. Handling Procedure:

  • Dispensing: When transferring this compound, avoid the formation of aerosols or mists.[1]

  • Exposure Avoidance: Take meticulous care to prevent contact with eyes and skin.[1]

  • Containment: Use secondary containment to prevent the spread of spills.

3. Post-Handling and Storage:

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Storage: Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2] Recommended storage is in a freezer at -20°C.[2][4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency First Aid Measures

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[1][2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, clearly labeled, and closed container.

2. Waste Storage:

  • Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Disposal must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Crucially, do not discharge this compound into sewer systems, drains, or contaminate water, foodstuffs, or soil. [1]

  • All disposal activities must adhere to local, regional, and national environmental regulations.[2]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Disposal prep_A Assess Risks & Review SDS prep_B Check Ventilation (Fume Hood) prep_A->prep_B prep_C Don Required PPE prep_B->prep_C handle_A Use Non-Sparking Tools prep_C->handle_A handle_B Avoid Aerosol Formation handle_A->handle_B handle_C Prevent Skin/Eye Contact handle_B->handle_C clean_A Decontaminate Work Area & Wash Hands handle_C->clean_A clean_B Store in Tightly Sealed Container clean_A->clean_B disp_A Collect Waste in Labeled Container clean_A->disp_A clean_C Store at -20°C in Ventilated Area clean_B->clean_C disp_B Arrange for Licensed Chemical Disposal disp_A->disp_B

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.